BDP TMR carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BF2N2O3/c1-13-18(9-11-21(27)28)14(2)25-20(13)12-16-6-10-19(26(16)22(25,23)24)15-4-7-17(29-3)8-5-15/h4-8,10,12H,9,11H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZTGCQHQKUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)O)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BF2N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Spectroscopic Signature of BDP TMR Carboxylic Acid: A Technical Guide
For Immediate Release
Palo Alto, CA – In a comprehensive overview for researchers, scientists, and professionals in drug development, this technical guide delves into the core spectral properties of BDP TMR carboxylic acid, a fluorescent dye increasingly utilized in biological imaging and high-throughput screening. This document provides a detailed summary of its spectral characteristics, outlines experimental protocols for their determination, and presents visual representations of the underlying photophysical processes.
This compound, a borondipyrromethene (BODIPY) dye, is recognized for its bright, photostable fluorescence.[1] Its spectral properties are similar to tetramethylrhodamine (B1193902) (TAMRA), making it a suitable alternative in various fluorescence-based applications.[2] A key advantage of BDP TMR is its high fluorescence quantum yield, which approaches unity, and a relatively long excited-state lifetime, rendering it particularly effective for fluorescence polarization assays.[2]
Quantitative Spectral Properties
The spectral characteristics of this compound are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results from fluorescence-based assays.
| Spectral Property | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs_) | ~542 - 545 nm[1][3] | Methanol or similar organic solvents |
| Emission Maximum (λ_em_) | ~570 - 574 nm[1][3] | Methanol or similar organic solvents |
| Molar Extinction Coefficient (ε) | ~55,000 L⋅mol⁻¹⋅cm⁻¹ (for NHS ester) | Not specified |
| Fluorescence Quantum Yield (Φ_F_) | 0.95[3] | Not specified |
| Fluorescence Lifetime (τ_F_) | Qualitatively long | Not specified |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃[1][3] | - |
| Molecular Weight | 398.22 g/mol [1] | - |
| Solubility | Good in alcohols, DMSO, and DMF[3] | - |
Experimental Protocols
The determination of the spectral properties of fluorescent dyes like this compound involves a series of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette in cm, and c is the molar concentration of the compound.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol, DMSO, or DMF) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
UV-Vis Spectroscopy:
-
Use a calibrated spectrophotometer.
-
Record the absorbance spectrum of the solvent to use as a blank.
-
Measure the absorbance of each dilution at the absorption maximum (λ_abs_).
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting linear fit will be the molar extinction coefficient (ε) in L⋅mol⁻¹⋅cm⁻¹.
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F_) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Selection of a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound (e.g., Rhodamine 6G in ethanol, Φ_F_ = 0.95).
-
Preparation of Solutions: Prepare dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Spectrofluorometry:
-
Use a calibrated spectrofluorometer.
-
Record the absorption spectra of all solutions.
-
Excite both the sample and standard solutions at the same wavelength.
-
Record the fluorescence emission spectra over the entire emission range for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_F(sample)_ = Φ_F(standard)_ * (I_sample_ / I_standard_) * (A_standard_ / A_sample_) * (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime
Fluorescence lifetime (τ_F_) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.
Methodology:
-
Instrumentation: Utilize a TCSPC instrument equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength close to the absorption maximum of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and self-quenching.
-
Data Acquisition:
-
Excite the sample with the pulsed laser.
-
Detect the emitted single photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).
-
The TCSPC electronics measure the time difference between the laser pulse and the arrival of the emitted photon.
-
-
Data Analysis:
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.
-
This decay curve is then fitted to an exponential decay model to extract the fluorescence lifetime (τ_F_). For complex systems, a multi-exponential decay model may be necessary.
-
Visualizing Photophysical Processes
The relationship between absorption, excitation, and emission of a fluorophore like this compound can be visualized through a Jablonski diagram. The following diagram illustrates the key photophysical transitions.
Caption: Jablonski diagram of this compound's photophysical processes.
The following workflow diagram outlines the general process for characterizing the spectral properties of a fluorescent dye.
Caption: Workflow for spectral property characterization of fluorescent dyes.
References
A Technical Guide to BDP TMR Carboxylic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TMR (BODIPY-TMR) Carboxylic Acid is a fluorescent dye belonging to the boron-dipyromethene (BODIPY) family, renowned for their exceptional brightness and photostability.[1] Its spectral characteristics are designed to align with the excitation and emission channels of tetramethylrhodamine (B1193902) (TAMRA), a widely used fluorophore.[2] However, BDP TMR distinguishes itself with a significantly higher fluorescence quantum yield, approaching unity in some measurements, which results in brighter, more stable signals for demanding imaging applications.[2][3]
This molecule, in its free carboxylic acid form, is generally non-reactive towards biomolecules.[4] Its primary roles are to serve as an inert control in labeling experiments that use reactive BDP TMR derivatives or as a chemical precursor for the synthesis of activated esters, such as N-hydroxysuccinimidyl (NHS) esters, for subsequent conjugation to primary amines on proteins, peptides, or modified oligonucleotides.[3][4][5] This guide provides a comprehensive overview of the spectral properties, experimental protocols, and core applications of BDP TMR Carboxylic Acid and its derivatives.
Spectroscopic and Physicochemical Properties
The photophysical and chemical characteristics of BDP TMR make it a versatile tool for fluorescence-based detection. It exhibits a sharp emission peak and a high molar extinction coefficient, contributing to its intense fluorescence. The key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~542-545 nm | [1][3][4] |
| Emission Maximum (λem) | ~570-574 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 | [3][4] |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [3][4] |
| Molecular Weight | 398.21 g/mol | [3] |
| Correction Factor (CF₂₆₀) | 0.16 | [3][4] |
| Correction Factor (CF₂₈₀) | 0.16 | [3][4] |
| Solubility | Good in DMSO, DMF, and alcohols | [3][4] |
Core Applications
While the carboxylic acid form is non-reactive, its utility is foundational for several key research applications.
-
Negative Control: It serves as an essential non-reactive control in experiments to ensure that observed fluorescence is due to specific covalent labeling by a reactive BDP TMR derivative and not from non-specific binding of the fluorophore core.[3][4]
-
Chemical Synthesis: The carboxylic acid group is a handle for further chemical modification. It can be activated to create amine-reactive NHS esters or other derivatives for custom conjugation strategies.[4] It is also suitable for reactions like Steglich esterification.[3][4]
-
Fluorescence Polarization Assays: Due to a relatively long excited-state lifetime, BDP TMR conjugates are exceptionally well-suited for fluorescence polarization (FP) assays.[2][6][7] These assays are powerful tools for studying molecular binding events in real-time.[1]
-
Fluorescence Microscopy: Once conjugated to a biomolecule of interest (e.g., an antibody or peptide), BDP TMR's brightness and photostability make it ideal for high-resolution cellular imaging.[1]
Experimental Protocols
This compound must first be chemically activated, typically to an NHS ester, to label biomolecules. The following section details the standard protocol for labeling primary amines on proteins (e.g., antibodies) using the BDP TMR NHS ester derivative.
Protocol: Labeling of Protein Primary Amines with BDP TMR NHS Ester
This protocol describes a common method for creating stable, fluorescently-labeled protein conjugates.[8]
Materials:
-
Protein (e.g., IgG antibody) to be labeled
-
BDP TMR NHS Ester
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[9][10]
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3[8]
-
Purification column (e.g., Sephadex G-25) or ultrafiltration device[8]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the antibody or protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[8][9]
-
Ensure the protein solution is free of amine-containing stabilizers like Tris, glycine, or BSA, as these will compete with the labeling reaction.[8] If such agents are present, the protein must first be purified by dialysis or buffer exchange into the bicarbonate buffer.
-
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
The optimal molar ratio of dye to protein depends on the protein and desired degree of labeling. A starting point for antibodies is a 5- to 10-fold molar excess of the dye.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the fluorescently labeled protein from unreacted, hydrolyzed dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[8][9]
-
The first colored band to elute will be the labeled protein conjugate. The second, slower-moving band is the free dye.
-
Alternatively, purification can be achieved using dialysis or an ultrafiltration device appropriate for the molecular weight of the protein.
-
-
Determine the Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~544 nm (for BDP TMR).
-
Calculate the protein concentration and the concentration of the dye using the Beer-Lambert law, correcting the A₂₈₀ reading for the dye's absorbance at that wavelength (using the correction factor from the table above).
-
The DOL is the molar ratio of the dye to the protein.
-
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows associated with the use of this compound.
References
- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound (A270110) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to BDP TMR Carboxylic Acid: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent dye BDP TMR carboxylic acid, detailing its core fluorescence principles, key applications, and detailed experimental protocols.
Core Principle of Fluorescence
BDP TMR (BODIPY® TMR) carboxylic acid is a synthetic fluorophore belonging to the borondipyrromethene (BODIPY) class of dyes. Its fluorescence originates from the rigidified bicyclic structure of the BODIPY core, which minimizes non-radiative decay pathways and results in high fluorescence quantum yields.
The fluorescence process begins with the absorption of a photon by the BDP TMR molecule, exciting it from its ground electronic state (S₀) to an excited singlet state (S₁). This excitation is most efficient at the dye's maximum absorption wavelength. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it returns to the ground state (S₀) through the emission of a photon, a process known as fluorescence. The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon referred to as the Stokes shift.
BDP TMR is characterized by its sharp excitation and emission peaks, high molar extinction coefficient, and exceptional photostability, making it a robust tool for various fluorescence-based applications. Notably, its fluorescence is largely insensitive to changes in solvent polarity and pH, providing consistent performance across a range of experimental conditions.
Quantitative Data Summary
The following tables summarize the key spectral and physical properties of this compound.
Table 1: Spectral Properties
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~542 - 545 nm | [1][2][] |
| Emission Maximum (λem) | ~570 - 574 nm | [1][2][] |
| Molar Extinction Coefficient (ε) | ~55,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.64 - 0.95 | [1][2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [1][] |
| Molecular Weight | 398.21 g/mol | [1][4] |
| Appearance | Dark green-black crystals | [1] |
| Solubility | Good in DMSO, DMF, and alcohols | [1][2] |
| Storage Conditions | Store at -20°C in the dark, desiccated | [1][2] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the covalent coupling of the carboxylic acid group of BDP TMR to primary amines on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A typical concentration is 10 mg/mL for each.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 100 µL of the BDP TMR stock solution with 400 µL of Activation Buffer.
-
Add a 10-fold molar excess of EDC and NHS (relative to the dye).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Protein Preparation:
-
Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated BDP TMR-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application but can range from 5:1 to 20:1.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BDP TMR (~542 nm).
-
Protocol 2: General Procedure for a Fluorescence Polarization (FP) Binding Assay
This protocol outlines the general steps for a competitive fluorescence polarization assay to study the interaction between a protein receptor and a ligand, using a BDP TMR-labeled ligand as the tracer.
Materials:
-
BDP TMR-labeled ligand (tracer)
-
Purified protein receptor
-
Unlabeled competing ligand
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-binding microplates (e.g., 96-well or 384-well)
Procedure:
-
Determine Optimal Tracer Concentration:
-
Prepare a serial dilution of the BDP TMR-labeled tracer in the Assay Buffer.
-
Measure the fluorescence polarization (mP) and total fluorescence intensity for each concentration.
-
Select the lowest tracer concentration that gives a stable and robust fluorescence signal well above the background.
-
-
Determine Optimal Receptor Concentration:
-
Using the optimal tracer concentration, perform a titration of the protein receptor.
-
Incubate the tracer with varying concentrations of the receptor at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization.
-
Plot the mP values against the receptor concentration and determine the concentration that gives a significant increase in polarization (e.g., 80% of the maximum binding).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the unlabeled competing ligand in the Assay Buffer.
-
In the microplate wells, add the optimal concentrations of the BDP TMR-labeled tracer and the protein receptor.
-
Add the different concentrations of the unlabeled ligand to the wells. Include controls with no unlabeled ligand (maximum polarization) and no receptor (minimum polarization).
-
Incubate the plate at room temperature for the predetermined equilibrium time.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the unlabeled ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the unlabeled ligand that displaces 50% of the labeled tracer.
-
Visualizations
References
BDP TMR Carboxylic Acid: A Technical Guide for Live-Cell Imaging Applications
Executive Summary: BDP TMR carboxylic acid is a high-performance fluorophore from the borondipyrromethene (BODIPY) family, characterized by its exceptional brightness, photostability, and chemical stability.[1][2] Its spectral properties, analogous to tetramethylrhodamine (B1193902) (TMR), make it a valuable tool for fluorescence microscopy.[3][4] However, its suitability for live-cell imaging is nuanced and largely dependent on the experimental design. The presence of the carboxylic acid group renders the molecule largely cell-impermeable at physiological pH. Therefore, in its unconjugated state, it is best suited for labeling extracellular targets or for use as a cell-impermeable control.[5][6][7] For intracellular labeling, this compound serves as an excellent foundational reagent for conjugation to cell-penetrating molecules, such as specific peptides, lipids, or other vectors that can facilitate its entry into living cells.
Core Properties of this compound
BDP TMR is a highly fluorescent dye recognized for its robust performance in various biological applications.[8] Its fluorescence is notably stable across different solvent polarities and pH levels, a significant advantage for the heterogeneous environment within live cells.[3][9] The dye's core structure is hydrophobic, but the terminal carboxylic acid group provides a key functional handle for bioconjugation.[1][3]
Photophysical and Chemical Characteristics
The quantitative spectral and chemical properties of this compound are summarized below. These characteristics make it an excellent choice for applications requiring bright, stable signals.[1]
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~542 - 545 nm | [1][5][7] |
| Emission Maximum (λem) | ~570 - 574 nm | [1][5][7] |
| Molar Extinction Coeff. (ε) | ~55,000 L·mol⁻¹·cm⁻¹ | [3][7] |
| Fluorescence Quantum Yield (Φ) | ~0.64 | [3][7] |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [1] |
| Molecular Weight | ~398.22 g/mol | [1] |
| Solubility | Good in DMF, DMSO, Alcohols | [1] |
Suitability and Strategy for Live-Cell Imaging
The primary challenge for using this compound in live-cell imaging is its limited membrane permeability.[10] The negatively charged carboxylate group prevents passive diffusion across the lipid bilayer. Therefore, a clear strategy based on the experimental target is required.
Decision Framework for Application
Researchers should consider the target's location to determine the appropriate methodology. The following decision tree illustrates the logical workflow for employing this compound.
Key Advantages in Live-Cell Contexts
-
High Photostability: BODIPY dyes are renowned for their resistance to photobleaching, allowing for longer or more intense imaging sessions without significant signal loss.[2][8][]
-
Low Environmental Sensitivity: The dye's fluorescence remains stable in varying pH and polarity, which ensures a more reliable signal from different subcellular compartments.[3][9]
-
Low Cytotoxicity: When used at appropriate concentrations, BODIPY-based probes generally exhibit low toxicity, which is critical for maintaining cell health and obtaining biologically relevant data.[12][13]
Experimental Protocols and Methodologies
The most common use of this compound is for covalent labeling of biomolecules through their primary amine groups. This requires the activation of the carboxylic acid to form a reactive ester.
General Protein Labeling Protocol via Amide Bond Formation
This protocol describes the labeling of a protein with this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)
-
EDC (e.g., 10 mg/mL in dry DMSO or water, freshly prepared)
-
Sulfo-NHS (e.g., 10 mg/mL in water, freshly prepared)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dye Preparation: Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acid:
-
In a separate microfuge tube, mix a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS relative to the amount of dye to be used.
-
Add the desired amount of this compound stock solution to the EDC/Sulfo-NHS mixture.
-
Incubate at room temperature for 15-30 minutes in the dark to form the reactive NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated dye mixture to the protein solution. A 10- to 20-fold molar excess of dye to protein is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with a suitable buffer (e.g., PBS) and collect the colored fractions corresponding to the high-molecular-weight conjugate.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~542 nm (for the dye).
General Workflow for Live-Cell Imaging
The following diagram outlines the typical experimental pipeline from bioconjugation to final imaging.
Chemical Conjugation Pathway
The functional utility of this compound lies in its ability to form stable covalent bonds with other molecules. The most common reaction is the formation of an amide bond with primary amines found on proteins and peptides.
This reaction is highly efficient and results in a stable amide linkage, ensuring that the fluorescent signal remains associated with its target biomolecule throughout the imaging experiment. The use of Sulfo-NHS improves the reaction efficiency in aqueous buffers commonly used for biological samples.
References
- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. BODIPY TMR 羧酸 / BODIPY TMR carboxylic acid / BODIPY TMR COOH / BODIPY TMR 羧酸 | 多荧生物_Duofluor [duofluor.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. BODIPY TMR carboxylic acid,BODIPY TMR 羧酸-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 6. BODIPY TMR carboxylic acid - CAS:287384-28-5 - 上海安能健生物医药科技有限公司 [energybiopharma.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the Fluorescent Dye BODIPY in the Study of Lipid Dynamics of the Rice Blast Fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
BDP TMR Carboxylic Acid: A Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
BDP TMR carboxylic acid is a fluorescent dye belonging to the BODIPY family, prized for its high fluorescence quantum yield, photostability, and well-defined spectral characteristics. Its carboxylic acid functional group allows for covalent labeling of biomolecules, making it a valuable tool in various research and development applications. This guide provides an in-depth look at the solubility of this compound and details a common experimental protocol for its use in protein labeling.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [1] |
| Molecular Weight | 398.21 g/mol | [2][3] |
| Excitation Maximum (λex) | ~542-545 nm | [1][3] |
| Emission Maximum (λem) | ~570-574 nm | [1][3] |
| Appearance | Dark green-black crystals | [3] |
Solubility Profile
While precise quantitative solubility data for this compound is not widely published in public literature, vendor-supplied information consistently describes its solubility qualitatively.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | Good | [1][2][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Good | [1][2][3] |
| Alcohols (e.g., Ethanol) | Good | [1][2][3] |
| Water | Poor (hydrophobic dye) | [] |
Note for Researchers: Due to the hydrophobic nature of the BODIPY core, this compound has limited solubility in aqueous solutions. For biological applications, it is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous reaction buffer. The final concentration of the organic solvent should be minimized to avoid adverse effects on biological samples.
Experimental Protocol: Protein Labeling with this compound
The following is a detailed methodology for the covalent labeling of proteins with this compound using carbodiimide (B86325) chemistry. This process involves the activation of the carboxylic acid group to form an active ester, which then reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein to form a stable amide bond.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of EDC in reaction buffer.
-
Prepare a 10 mg/mL stock solution of NHS or sulfo-NHS in reaction buffer.
-
Note: These stock solutions should be prepared fresh immediately before use.
-
-
Protein Preparation:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the activated dye.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired volume of this compound stock solution with a 1.2-fold molar excess of both EDC and NHS (or sulfo-NHS) stock solutions.
-
The volume of the dye and activators should be kept to a minimum.
-
Incubate the mixture at room temperature for 15-30 minutes in the dark to form the NHS-ester of the dye.
-
-
Labeling Reaction:
-
Add the activated dye mixture to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of dye is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.
-
-
Quenching the Reaction:
-
Add a small volume of quenching buffer (e.g., to a final concentration of 50-100 mM Tris) to the reaction mixture to quench any unreacted NHS-ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of BDP TMR (~542 nm). The degree of labeling can be calculated using the Beer-Lambert law.
-
Workflow and Visualization
The general workflow for protein labeling with this compound can be visualized as a series of sequential steps.
Caption: Workflow for protein labeling with this compound.
References
The Carboxylic Acid Group on BDP TMR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the carboxylic acid derivative of the Boron-Dipyrromethene Tetramethylrhodamine (BDP TMR) fluorophore. BDP TMR is a bright, photostable orange-fluorescent dye increasingly utilized in biological research and drug development. The presence of a carboxylic acid group provides a versatile handle for bioconjugation, enabling the labeling of a wide array of biomolecules. This document details its physicochemical properties, experimental protocols for conjugation, and its application in key signaling pathways and experimental workflows.
Core Concepts: The Chemistry and Utility of BDP TMR-COOH
BDP TMR is a synthetic fluorophore belonging to the BODIPY class of dyes. These dyes are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental factors such as pH and solvent polarity.[1] The carboxylic acid moiety (-COOH) on BDP TMR is a non-reactive functional group that can be chemically activated to form a stable amide bond with primary amines present on biomolecules like proteins, antibodies, and amine-modified oligonucleotides.[2] This activation is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. The resulting NHS ester of BDP TMR is a reactive intermediate that readily couples with primary amines in a nucleophilic acyl substitution reaction.
Data Presentation: Physicochemical and Photophysical Properties
The following tables summarize the key quantitative data for BDP TMR and its derivatives, facilitating comparison with other common fluorophores.
Table 1: Spectral Properties of BDP TMR
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~542 - 544 nm | [3][4] |
| Emission Maximum (λem) | ~570 - 574 nm | [3][4] |
| Stokes Shift | ~26 - 32 nm | [3] |
| Molar Extinction Coefficient (ε) | ~55,000 - 60,000 M⁻¹cm⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.64 - 0.96 | [4][5] |
Table 2: Comparison of BDP TMR with TAMRA
| Property | BDP TMR | Tetramethylrhodamine (TAMRA) | Reference(s) |
| Brightness | Significantly brighter | Lower | [4][6] |
| Quantum Yield | High (approaching unity) | Lower | [7] |
| Photostability | High | Prone to photobleaching | [3] |
| Spectral Width | Narrow emission peak | Broader emission peak | [3] |
| pH Sensitivity | Relatively insensitive | Can be pH-sensitive | [1] |
| Suitability for Fluorescence Polarization | Excellent due to long excited-state lifetime | Good | [2][7] |
Experimental Protocols
Protocol 1: Activation of BDP TMR-COOH with EDC and Sulfo-NHS
This protocol describes the two-step process for activating the carboxylic acid group of BDP TMR to create a more stable amine-reactive sulfo-NHS ester.
Materials:
-
BDP TMR carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare BDP TMR-COOH Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction Setup: In a microcentrifuge tube, add the desired molar equivalent of BDP TMR-COOH from the stock solution to the Activation Buffer.
-
Add EDC and Sulfo-NHS: Immediately before conjugation, add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS to the BDP TMR-COOH solution.
-
Incubation: Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.
-
Proceed to Conjugation: The activated BDP TMR sulfo-NHS ester is now ready for conjugation to the amine-containing biomolecule. For immediate use, the pH of the reaction mixture can be raised to 7.2-8.5 for efficient coupling to primary amines.
Protocol 2: Conjugation of Activated BDP TMR to an Antibody
This protocol outlines the general procedure for labeling an antibody with the activated BDP TMR sulfo-NHS ester.
Materials:
-
Activated BDP TMR sulfo-NHS ester solution (from Protocol 1)
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Coupling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Antibody Preparation: Adjust the concentration of the antibody to 1-10 mg/mL in the Coupling Buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated BDP TMR sulfo-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring, protected from light.
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This step will cap any unreacted NHS esters.
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a gel filtration or desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, by measuring the absorbance at 280 nm (for the protein) and ~544 nm (for BDP TMR).
Mandatory Visualizations
Signaling Pathway: GPCR Internalization
G-protein coupled receptor (GPCR) internalization is a critical mechanism for regulating signal transduction. Fluorescently labeled ligands or antibodies can be used to visualize and quantify this process.
Caption: Workflow of G-Protein Coupled Receptor (GPCR) internalization.
Experimental Workflow: Fluorescence Polarization Immunoassay
Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule (e.g., an antibody). BDP TMR is an excellent fluorophore for FP assays due to its long fluorescence lifetime.
Caption: Principle of a competitive Fluorescence Polarization Immunoassay.
Logical Relationship: BDP TMR-COOH Activation and Conjugation
This diagram illustrates the logical flow from the carboxylic acid starting material to the final bioconjugate.
Caption: Workflow for BDP TMR-COOH activation and bioconjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Analog of BODIPY™ TMR - BDP TMR | AxisPharm [axispharm.com]
- 4. BDP TMR X NHS ester | BroadPharm [broadpharm.com]
- 5. BDY TMR-X, SE | CAS 217190-15-3 | BDYTMR-X,SE | Tocris Bioscience [tocris.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
BDP TMR Carboxylic Acid: A Technical Guide to its Application as a Non-Reactive Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of BDP TMR carboxylic acid as an essential non-reactive control in fluorescence-based biological assays. Its unique properties make it an indispensable tool for validating the specificity of targeted fluorescent probes and accurately interpreting experimental data.
Introduction: The Critical Role of a Non-Reactive Control
In fluorescence microscopy and other related techniques, it is crucial to differentiate between specific signaling from a targeted probe and non-specific background fluorescence. This compound serves as an ideal negative control for its amine-reactive analogue, BDP TMR NHS ester, and other reactive BDP TMR derivatives. Due to the inert nature of its carboxylic acid group under typical biological labeling conditions, it does not form covalent bonds with primary amines on proteins or other biomolecules.[1][2] This allows researchers to quantify the level of non-specific binding and cellular uptake of the fluorophore itself, independent of the targeted interaction.
Core Properties of this compound
BDP TMR is a bright, photostable fluorophore from the borondipyrromethene (BODIPY) family. Its spectral properties are similar to those of tetramethylrhodamine (B1193902) (TAMRA). The key characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ |
| Molecular Weight | 398.21 g/mol |
| Excitation Maximum | ~545 nm |
| Emission Maximum | ~570 nm |
| Fluorescence Quantum Yield | 0.95 |
| Appearance | Dark green-black crystals |
| Solubility | Good in DMSO, DMF, and alcohols |
| Storage Conditions | Store at -20°C in the dark, desiccated |
Experimental Design: Validating Probe Specificity
A common application for this compound is as a control in cell-based imaging experiments where a BDP TMR NHS ester-conjugated ligand is used to label a specific cell surface receptor. The following experimental workflow illustrates this principle.
Experimental Protocols
The following are detailed protocols for using this compound as a non-reactive control in a cell staining experiment.
Preparation of Stock Solutions
-
This compound Stock: Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.
-
BDP TMR NHS Ester-Ligand Stock: Prepare the reactive probe by conjugating BDP TMR NHS ester to the amine-containing ligand of interest according to the manufacturer's protocol. Purify the conjugate and prepare a 1 mM stock solution in DMSO. Store under the same conditions as the control.
Live Cell Staining Protocol for Assessing Non-Specific Binding
This protocol is adapted from methodologies used to assess the non-specific binding of fluorescent probes.
-
Cell Culture: Plate cells (e.g., U87 glioblastoma cells) on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.
-
Preparation of Staining Solutions: On the day of the experiment, dilute the 1 mM stock solutions of the BDP TMR NHS-ligand (experimental) and this compound (control) to a final working concentration (e.g., 1 µM) in pre-warmed, serum-free cell culture medium.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the experimental staining solution to one set of dishes and the control staining solution to another.
-
Incubate the cells for a defined period (e.g., 5-30 minutes) at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the dishes.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for BDP TMR (e.g., excitation ~540-550 nm, emission ~565-580 nm).
-
Use identical acquisition settings (e.g., laser power, exposure time, gain) for both the experimental and control samples to allow for direct comparison.
-
Data Presentation and Interpretation
Quantitative analysis is essential for accurately determining the extent of non-specific binding.
Quantitative Image Analysis Workflow
Example Quantitative Data
The following table presents hypothetical data from an experiment comparing the staining of a target-expressing cell line with a BDP TMR-conjugated antibody and the this compound control.
| Sample | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Experimental (BDP TMR-Antibody) | 850 | 75 |
| Control (this compound) | 120 | 25 |
| Unstained Cells (Autofluorescence) | 50 | 10 |
| Calculated Specific Signal | 730 | - |
These data would indicate that while there is some non-specific uptake or binding of the BDP TMR fluorophore (120 units), the majority of the signal in the experimental sample (730 units) is due to the specific binding of the antibody to its target.
Application in Signaling Pathway Analysis
This compound is crucial for validating results in studies of signaling pathways that rely on fluorescently labeled ligands or inhibitors. For example, in studying ligand-induced receptor internalization, it is vital to confirm that the observed intracellular fluorescence is due to the receptor-ligand complex and not simply non-specific uptake of the dye.
By comparing the internalization of the reactive BDP TMR-ligand with the non-reactive this compound, researchers can confidently attribute the observed endocytosis to a specific biological process.
Conclusion
This compound is an indispensable tool for rigorous scientific investigation using fluorescence-based techniques. Its use as a non-reactive control allows for the accurate assessment of non-specific binding and cellular uptake, thereby ensuring the validity of data obtained with targeted BDP TMR probes. The incorporation of this control into experimental design is a critical step towards generating reliable and publishable results in cell biology and drug discovery.
References
The BODIPY Dye Family: A Technical Guide to Core Characteristics
The Boron-Dipyrromethene (BODIPY) dye family represents a versatile class of fluorescent probes renowned for their exceptional photophysical properties, making them indispensable tools in life sciences research, diagnostics, and drug development. Their robust chemical nature and tunable fluorescence provide a powerful platform for a wide range of applications, from cellular imaging to advanced biosensing. This technical guide delves into the fundamental characteristics of the BODIPY core structure, their photophysical properties, and the experimental methodologies crucial for their application.
Core Structure and Properties
The foundational structure of the BODIPY dye family is 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. This core is characterized by a dipyrromethene ligand complexed with a boron difluoride moiety.[1] This unique, rigid, and planar structure is the primary reason for many of the dye's outstanding properties.[2] The rigidity of the scaffold minimizes non-radiative energy loss from the excited state, which in turn leads to high fluorescence quantum yields.[2]
Key features of the BODIPY dye family include:
-
High Fluorescence Quantum Yields: Many BODIPY derivatives exhibit quantum yields approaching 1.0, even in aqueous environments, resulting in exceptionally bright fluorescent signals.[3][4]
-
Sharp and Narrow Emission Spectra: The fluorescence emission peaks of BODIPY dyes are typically narrow, which minimizes spectral overlap in multi-color imaging experiments.[4][]
-
Excellent Photostability: Compared to many traditional fluorophores, BODIPY dyes are more resistant to photobleaching, allowing for longer-term imaging and observation.[1][2]
-
Tunable Spectral Properties: The core structure of BODIPY offers multiple sites for chemical modification. By introducing different functional groups at various positions on the pyrrole (B145914) rings or the meso-position, the absorption and emission wavelengths can be tuned across the visible and near-infrared (NIR) spectrum.[2][]
-
Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively insensitive to solvent polarity and pH, providing more stable and reliable signals in diverse experimental conditions.[4]
-
Chemical Stability: The BODIPY core is chemically robust and can withstand a range of reaction conditions, facilitating its conjugation to various biomolecules.[]
Photophysical Data of Common BODIPY Derivatives
The versatility of the BODIPY platform is evident in the wide range of commercially available derivatives with distinct spectral properties. The following table summarizes the key photophysical data for a selection of common BODIPY dyes.
| BODIPY Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
| BODIPY FL | ~503 | ~512 | >80,000 | ~0.90 |
| BODIPY R6G | ~528 | ~547 | Not widely reported | High |
| BODIPY TMR | ~543 | ~569 | Not widely reported | High |
| BODIPY TR | ~592 | ~618 | Not widely reported | High |
| BODIPY 630/650 | ~630 | ~650 | ~100,000 | Not widely reported |
| BODIPY 493/503 | ~493 | ~503 | >80,000 | ~0.90 |
Note: The exact photophysical properties can vary depending on the solvent and local environment.
Key Experimental Protocols
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. A common and reliable method for its determination is the comparative method, using a standard with a known quantum yield.[6][7]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that are similar to the BODIPY dye under investigation. Common standards include quinine (B1679958) sulfate, fluorescein, and rhodamine derivatives.[8]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the BODIPY dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. The quantum yield of the sample (ΦF_sample) can then be calculated using the following equation:
ΦF_sample = ΦF_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Conjugation of BODIPY Dyes to Proteins
BODIPY dyes are frequently conjugated to proteins for use as fluorescent labels in various biological assays. The most common method involves the use of amine-reactive BODIPY derivatives, such as those containing an N-hydroxysuccinimidyl (NHS) ester.[9]
Methodology:
-
Protein Preparation: Dissolve the protein to be labeled in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a suitable concentration. The buffer should be amine-free (e.g., no Tris or glycine).
-
Dye Preparation: Dissolve the amine-reactive BODIPY-NHS ester in a small amount of an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.
-
Conjugation Reaction: Add the BODIPY-NHS ester stock solution to the protein solution while gently stirring. The molar ratio of dye to protein can be varied to control the degree of labeling. The reaction is typically carried out at room temperature for 1-2 hours or overnight at 4°C.
-
Purification: Remove the unconjugated dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the absorption maximum of the BODIPY dye and at 280 nm (for the protein). The DOL can be calculated using the Beer-Lambert law.
Visualizing Experimental Workflows and Logical Relationships
General Workflow for Cellular Imaging with BODIPY Dyes
Caption: A generalized workflow for staining and imaging live cells using BODIPY dyes.
Logical Relationship of BODIPY Structural Modification to Photophysical Properties
Caption: The impact of structural modifications on the key photophysical properties of BODIPY dyes.
Signaling Pathway Visualization: BODIPY for Lipid Droplet Dynamics
BODIPY 493/503 is a lipophilic dye that is widely used to stain neutral lipids within lipid droplets, making it an excellent tool for studying lipid metabolism and dynamics.
Caption: Visualization of BODIPY 493/503 application in tracking cellular lipid droplet formation.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes: BDP TMR Carboxylic Acid Protein Labeling
Introduction
BDP TMR (BODIPY-TMR) is a bright, photostable fluorescent dye belonging to the borondipyrromethene family.[1] With spectral properties similar to Tetramethylrhodamine (TAMRA), BDP TMR offers a significant advantage with a much higher fluorescence quantum yield, approaching unity.[2] Its carboxylic acid derivative allows for covalent conjugation to primary amines on proteins and other biomolecules through a carbodiimide-mediated reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3][4]
This two-step process first activates the carboxylic acid group of the dye with EDC and NHS to form a more stable, amine-reactive NHS ester intermediate.[3] This intermediate then readily reacts with primary amine groups (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on the target protein to form a stable amide bond.[3][5] This method is a cornerstone of bioconjugation, enabling researchers to fluorescently label proteins for a wide array of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2] Proper purification and characterization, particularly determining the Degree of Labeling (DOL), are critical subsequent steps to ensure the quality and reproducibility of experimental results.[6][7]
Quantitative Data
Quantitative parameters are crucial for successful and reproducible protein labeling. The tables below summarize the key spectral properties of the BDP TMR dye and the necessary parameters for calculating the Degree of Labeling (DOL).
Table 1: Spectroscopic Properties of BDP TMR Dye
| Property | Value | Reference |
| Maximum Excitation (λex) | ~542 nm | [1][2] |
| Maximum Emission (λem) | ~574 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~80,000 M-1cm-1 | Not explicitly found, but typical for BODIPY dyes. |
| Recommended Filter Set | TAMRA / TRITC | [2] |
Table 2: Parameters for Degree of Labeling (DOL) Calculation
| Parameter | Symbol | Description |
| Absorbance of Labeled Protein at 280 nm | A280 | Used to determine the protein concentration. The dye's absorbance at this wavelength must be accounted for.[8][9] |
| Absorbance of Labeled Protein at λmax | Amax | The maximum absorbance of the BDP TMR dye, used to determine the concentration of the conjugated dye.[8][9] |
| Molar Extinction Coefficient of Protein | εprot | A constant specific to the target protein (e.g., IgG is ~210,000 M-1cm-1).[6] |
| Molar Extinction Coefficient of Dye | εdye | A constant specific to the fluorescent dye (see Table 1).[9] |
| Correction Factor | CF | Accounts for the dye's absorbance at 280 nm. Calculated as (A280 of free dye) / (Amax of free dye).[9] |
Experimental Protocols
This section provides a detailed two-step protocol for labeling proteins with BDP TMR carboxylic acid using EDC and Sulfo-NHS chemistry.
A. Required Materials and Reagents
-
Protein: Purified protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, MES, HEPES). Avoid buffers like Tris or glycine.
-
This compound: (e.g., AxisPharm, AP10645; Lumiprobe, 62490)[1][10]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Scientific, 22980)[11]
-
Sulfo-NHS (N-hydroxysulfosuccinimide): (e.g., Thermo Scientific, 24510)[11]
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0.[3][11]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[3][11]
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
Purification: Desalting column (e.g., Zeba Spin Desalting Columns) or dialysis equipment.[12]
B. Protocol: Two-Step Protein Labeling
This protocol is optimized for labeling 1 mg of a typical IgG antibody (~150 kDa). Molar ratios may need to be adjusted for other proteins.
Step 1: Activation of this compound
-
Prepare Dye: Dissolve ~0.5 mg of this compound in 50 µL of anhydrous DMSO to create a ~25 mM stock solution.
-
Prepare Activators: Immediately before use, prepare 10 mg/mL solutions of EDC (~52 mM) and Sulfo-NHS (~46 mM) in room temperature, anhydrous DMSO or cold Activation Buffer.
-
Activation Reaction: In a microcentrifuge tube, combine the following:
-
10 µL of ~25 mM this compound
-
10 µL of ~52 mM EDC solution
-
10 µL of ~46 mM Sulfo-NHS solution
-
-
Incubate: Mix well and incubate for 15 minutes at room temperature, protected from light.[3] This creates the amine-reactive Sulfo-NHS ester of BDP TMR.
Step 2: Conjugation to the Protein
-
Prepare Protein: Dissolve 1 mg of the protein in 500 µL of Coupling Buffer (e.g., PBS, pH 7.2).
-
Combine: Add the entire 30 µL activation mixture from Step 1 to the protein solution.
-
Incubate: Mix gently and react for 2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed for 4 hours at 4°C.
Step 3: Quenching the Reaction
-
Stop Reaction: Add 50 µL of 1 M Tris-HCl, pH 8.5 to the reaction mixture to quench any unreacted dye.
-
Incubate: Incubate for an additional 30 minutes at room temperature.
C. Protocol: Purification of Labeled Protein
Removal of unconjugated dye is essential for accurate characterization.[6][12] Size-exclusion chromatography is the most common method.[12]
-
Equilibrate Column: Prepare a desalting column according to the manufacturer's instructions, equilibrating it with Coupling Buffer (PBS).
-
Apply Sample: Carefully load the entire quenched reaction mixture onto the center of the column resin.
-
Centrifuge/Elute: Centrifuge the column (if a spin column) or begin collecting fractions (if a gravity-flow column).
-
Collect Protein: The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer on the column. Collect the colored protein fraction(s).[13]
D. Protocol: Characterization (Degree of Labeling)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[8]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the dye's absorbance maximum, ~542 nm (Amax).[7]
-
Calculate Protein Concentration:
-
Protein Conc. (M) = [A280 - (Amax × CF)] / εprot
-
Where CF is the correction factor for the dye's absorbance at 280 nm.[9]
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = Amax / εdye
-
-
Calculate DOL:
-
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
-
An ideal DOL for antibodies is typically between 2 and 10.[6]
-
Diagrams and Workflows
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical activation and conjugation process.
Caption: EDC/NHS chemistry pathway for labeling proteins.
Experimental Workflow
This diagram outlines the complete experimental procedure from reagent preparation to final analysis.
References
- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biotium.com [biotium.com]
- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Purification (activity) | A General Biology and Molecular & Cell Biology Resource [biologymanual.commons.gc.cuny.edu]
BDP TMR Carboxylic Acid: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TMR carboxylic acid is a bright and photostable fluorescent dye belonging to the BODIPY family.[1] Its excellent spectral properties, including a high quantum yield and sharp emission peak, make it an ideal candidate for various fluorescence-based applications, particularly in fluorescence microscopy and fluorescence polarization assays.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in labeling biomolecules and subsequent fluorescence microscopy imaging.
The BDP TMR fluorophore is spectrally similar to tetramethylrhodamine (B1193902) (TMR), with excitation and emission maxima in the orange-red region of the visible spectrum.[1][2][4] Its key advantages include high fluorescence quantum yield, narrow emission spectra which reduces spectral overlap in multiplexing experiments, and good photostability that allows for prolonged imaging.[2] The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, through the formation of a stable amide bond.[1][5] This conjugation is typically mediated by carbodiimide (B86325) chemistry, for instance, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][5][6]
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~542 - 545 nm | [1][7] |
| Emission Maximum (λem) | ~570 - 574 nm | [1][7] |
| Fluorescence Quantum Yield | 0.95 | [7] |
| Molecular Weight | 398.21 g/mol | [7] |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [7] |
| Solubility | Good in DMSO, DMF, and alcohols | [1][7] |
| Purity | ≥95% (HPLC-MS, ¹H NMR) | [7] |
Experimental Protocols
General Workflow for Biomolecule Labeling
The following diagram illustrates the general workflow for conjugating this compound to a biomolecule containing primary amines.
Caption: General workflow for labeling biomolecules with this compound.
Detailed Protocol: Labeling an Antibody with this compound
This protocol describes the labeling of an antibody with this compound using EDC and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Antibody (or other protein) to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.5, amine-free)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification resin (e.g., Sephadex G-25) or dialysis equipment
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve the antibody in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of NHS in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microfuge tube, mix a molar excess of EDC and NHS with the this compound solution. A 1.5-fold molar excess of EDC and NHS over the dye is a good starting point.
-
For example, to 1 mg of this compound (approx. 2.5 µmol), add a 1.5-fold molar excess of EDC and NHS.
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Add the activated BDP TMR-NHS ester solution to the antibody solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling (a common starting point is a 10 to 20-fold molar excess of dye).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP TMR (~542 nm).
-
Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₄₂ × CF₂₈₀)] / ε_protein
-
A₂₈₀ and A₅₄₂ are the absorbances at 280 nm and 542 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer, typically around 0.16 for BDP TMR).[7]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M) = A₅₄₂ / ε_dye
-
ε_dye is the molar extinction coefficient of BDP TMR at its absorbance maximum.
-
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
-
Protocol: Fluorescence Microscopy of Labeled Cells
This protocol provides a general guideline for imaging cells that have been labeled with a BDP TMR-conjugated biomolecule (e.g., an antibody).
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
BDP TMR-conjugated biomolecule (e.g., antibody)
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with an antifade reagent
-
Fluorescence microscope with appropriate filter sets for TMR or similar dyes (e.g., excitation ~540/25 nm, emission ~590/50 nm).
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Wash the cells twice with PBS.
-
-
Fixation and Permeabilization (if required):
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Labeling:
-
Dilute the BDP TMR-conjugated biomolecule to the desired working concentration in blocking buffer.
-
Incubate the cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS to remove unbound conjugate.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for BDP TMR. Acquire images with appropriate exposure times to avoid saturation and photobleaching.
-
Signaling Pathway Visualization (Hypothetical)
While BDP TMR is primarily a fluorescent label and does not directly participate in signaling, it can be used to visualize components of a signaling pathway. For example, if an antibody against a specific receptor in a signaling cascade is labeled with BDP TMR, its localization and trafficking can be monitored. Below is a hypothetical diagram illustrating the visualization of a receptor in a generic signaling pathway.
Caption: Visualization of a receptor in a signaling pathway using a BDP TMR-labeled antibody.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Insufficient amount of dye used. | Increase the molar ratio of dye to protein. |
| Inactive dye or coupling reagents. | Use fresh, high-quality reagents. Ensure anhydrous conditions for activation. | |
| Presence of primary amines in the buffer. | Use an amine-free buffer (e.g., PBS, HEPES). | |
| High Background Staining | Non-specific binding of the conjugate. | Increase the concentration of blocking agent (e.g., BSA). Optimize washing steps. |
| Aggregation of the conjugate. | Centrifuge the conjugate solution before use to remove aggregates. | |
| Photobleaching | High excitation light intensity. | Reduce the laser power or exposure time. |
| Absence of antifade reagent. | Use a high-quality antifade mounting medium. |
Storage and Handling
-
This compound (Solid): Store at -20°C in the dark, desiccated.[7][8] When handled properly, it should be stable for at least 24 months.[8]
-
Stock Solutions: Store stock solutions in an anhydrous solvent (e.g., DMSO or DMF) at -20°C, protected from light and moisture.
-
Labeled Conjugates: Store protein conjugates at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
These application notes and protocols provide a comprehensive guide for the effective use of this compound in fluorescence microscopy. For specific applications, further optimization of the protocols may be necessary.
References
- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 2. Analog of BODIPY™ TMR - BDP TMR | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tebubio.com [tebubio.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. This compound (A270110) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: BDP TMR Carboxylic Acid in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to BDP TMR Carboxylic Acid
BDP TMR (BODIPY™ TMR) is a bright and highly photostable fluorophore with a red-orange emission, making it an excellent choice for fluorescence-based applications.[1] Its sharp absorption and emission peaks reduce spectral overlap in multiplexing experiments. While the carboxylic acid derivative of BDP TMR is not directly used for staining cells due to its limited reactivity with cellular components, it serves two primary roles in the context of flow cytometry:
-
Negative Control: It can be used as a non-reactive control in experiments where a reactive derivative of BDP TMR (like the NHS ester) is used for labeling.
-
Precursor for Bioconjugation: The carboxylic acid group can be chemically activated to conjugate BDP TMR to primary amines on biomolecules such as antibodies, ligands, or peptides. These fluorescently labeled biomolecules can then be used as specific probes in flow cytometry.
This document provides detailed protocols for the application of BDP TMR-conjugated biomolecules in flow cytometry for the analysis of cell surface markers.
Spectral Properties of BDP TMR
Understanding the spectral characteristics of BDP TMR is crucial for designing flow cytometry experiments, including the selection of appropriate lasers and filters.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~544 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Stokes Shift | ~26 nm | [1] |
| Laser Line Compatibility | 532 nm, 561 nm | |
| Common Emission Filter | 585/42 nm bandpass |
Experimental Protocols
Protocol for Conjugating this compound to a Protein
This protocol describes the chemical activation of this compound using EDC and NHS to conjugate it to a protein (e.g., an antibody or ligand) containing primary amines.
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody, 1-5 mg/mL in amine-free buffer like PBS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare BDP TMR-NHS Ester:
-
Dissolve this compound, DCC (or EDC), and NHS (or Sulfo-NHS) in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark with gentle stirring.
-
-
Prepare the Protein:
-
Dissolve the protein in the conjugation buffer at a concentration of 1-5 mg/mL. The buffer must be free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Slowly add the activated BDP TMR-NHS ester solution to the protein solution while gently stirring. A typical molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature to stop the reaction.
-
-
Purify the Conjugate:
-
Separate the BDP TMR-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~544 nm (for BDP TMR).
-
Protocol for Staining Cell Surface Receptors with a BDP TMR-Conjugated Ligand
This protocol outlines the steps for staining cells with a custom BDP TMR-conjugated ligand for analysis by flow cytometry. This method is particularly useful for quantifying receptor expression on the cell surface.
Materials:
-
Cells of interest (suspension or adherent)
-
BDP TMR-conjugated ligand
-
Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the BDP TMR-conjugated ligand to the cell suspension. The optimal concentration should be determined by titration (typically in the range of 10-100 nM).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
For a negative control, incubate cells with an excess of unlabeled ligand before adding the BDP TMR-conjugated ligand to determine non-specific binding.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound ligand. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a laser that can excite BDP TMR (e.g., 532 nm or 561 nm).
-
Collect the emission signal in the appropriate channel (e.g., using a 585/42 nm bandpass filter).
-
Gate on the live cell population using the viability dye signal.
-
Record the fluorescence intensity of the BDP TMR signal for at least 10,000 events in the live gate.
-
Data Presentation
The following table provides representative data from a hypothetical experiment to quantify a specific cell surface receptor using a BDP TMR-conjugated ligand.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| Cell Line A (High Receptor Expression) | BDP TMR-Ligand | 15,000 | 95 |
| BDP TMR-Ligand + Excess Unlabeled Ligand | 500 | 5 | |
| Cell Line B (Low Receptor Expression) | BDP TMR-Ligand | 2,500 | 30 |
| BDP TMR-Ligand + Excess Unlabeled Ligand | 450 | 4 | |
| Negative Control (Receptor-Negative Cell Line) | BDP TMR-Ligand | 400 | 2 |
Visualizations
Caption: Workflow for labeling and analyzing cell surface receptors using a BDP TMR-conjugated ligand.
Caption: Detection of a cell surface receptor with a BDP TMR-conjugated ligand by flow cytometry.
References
Application Notes: BDP TMR Carboxylic Acid in Fluorescence Polarization Assays
Introduction
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution.[1][2] It has become an essential tool in drug discovery and basic research, particularly for high-throughput screening (HTS) of compound libraries.[3][4] The choice of fluorophore is critical for developing a robust and sensitive FP assay. BDP TMR (BODIPY-Tetramethylrhodamine) is a bright and highly photostable fluorescent dye belonging to the BODIPY family.[5][6] Its relatively long fluorescence lifetime and high quantum yield make it an excellent choice for FP applications.[7] The carboxylic acid derivative of BDP TMR can be used as a non-reactive control or conjugated to various molecules (peptides, small molecules, etc.) to create fluorescent tracers for specific binding assays.[5][8]
Principle of Fluorescence Polarization
The principle of FP is based on the rotational motion of fluorescent molecules.[3] When a small fluorescent molecule (the "tracer") is excited with plane-polarized light, it tumbles rapidly in solution during the interval between excitation and emission (the fluorescence lifetime). This rapid rotation causes the emitted light to be largely depolarized, resulting in a low polarization value.[9]
However, if the tracer binds to a much larger molecule (e.g., a protein or antibody), its rotational motion is significantly slowed.[9] As a result, the molecule does not rotate as much before emitting light. The emitted light, therefore, remains highly polarized, leading to a high polarization value.[10] The FP measurement is a ratiometric value, making it largely independent of the fluorophore's concentration and less susceptible to environmental interferences.[3][9] This change in polarization upon binding is the basis for monitoring molecular interactions.[2]
Data Presentation
Table 1: Spectroscopic and Physical Properties of BDP TMR Carboxylic Acid
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~542 - 545 nm | [5][8][11] |
| Emission Maximum (λem) | ~570 - 574 nm | [5][8][11] |
| Molecular Weight | 398.21 g/mol | [8][11] |
| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 | [8][11] |
| Molar Extinction Coefficient (ε) | ~55,000 L⋅mol⁻¹⋅cm⁻¹ | [11] |
| Solubility | Good in DMSO, DMF, Alcohols | [8][11] |
Table 2: Example Data from a Competitive FP Binding Assay
This table presents representative data for a hypothetical competitive binding assay where an unlabeled small molecule inhibitor competes with a BDP TMR-labeled peptide tracer for binding to a target protein.
| Inhibitor Concentration (nM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 (No Inhibitor) | 280 | 0% |
| 0.1 | 278 | 1% |
| 1 | 265 | 7.5% |
| 10 | 210 | 35% |
| 50 | 155 | 62.5% |
| 100 | 138 | 71% |
| 500 | 125 | 77.5% |
| 1000 | 121 | 79.5% |
| Controls | ||
| Free Tracer Only | 120 | 100% |
Experimental Protocols
Protocol: Competitive FP Assay for Screening Small Molecule Inhibitors
This protocol describes a general method for a competitive binding assay in a 384-well plate format to identify inhibitors of a protein-ligand interaction using a BDP TMR-labeled tracer.
1. Materials and Reagents
-
Target Protein: Purified protein of interest.
-
BDP TMR-Tracer: A ligand, peptide, or small molecule conjugated with BDP TMR that is known to bind the target protein.
-
Assay Buffer: Buffer that maintains the stability and activity of the target protein (e.g., PBS, HEPES with 0.01% Tween-20).
-
Test Compounds (Inhibitors): Small molecule library dissolved in DMSO.
-
Microplates: Black, non-binding surface 384-well microplates are recommended to minimize non-specific binding and background fluorescence.[12]
-
Plate Reader: A microplate reader equipped with polarization filters for the BDP TMR excitation (~545 nm) and emission (~575 nm) wavelengths.[1][13]
2. Experimental Procedure
Step 2.1: Reagent Preparation
-
Prepare a 2X solution of the Target Protein in Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Prepare a 2X solution of the BDP TMR-Tracer in Assay Buffer. The concentration should be low (typically 1-5 nM) to maximize the signal window.
-
Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute these stocks into Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept low (≤1%) to avoid interference.
Step 2.2: Assay Setup (384-well plate)
-
Add Test Compound: Add 10 µL of the 4X test compound solution to the appropriate wells.
-
Add Controls:
-
No Inhibitor (High Polarization) Control: Add 10 µL of Assay Buffer containing the same concentration of DMSO as the test compound wells.
-
Free Tracer (Low Polarization) Control: Add 10 µL of Assay Buffer with DMSO and 10 µL of 2X Target Protein buffer (without protein).
-
-
Add Target Protein: Add 10 µL of the 2X Target Protein solution to all wells except the "Free Tracer" control wells.
-
Initiate Reaction: Add 20 µL of the 2X BDP TMR-Tracer solution to all wells. The final volume in each well should be 40 µL.
Step 2.3: Incubation
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
Step 2.4: Data Acquisition
-
Measure the fluorescence polarization on a compatible plate reader.
-
Set the excitation filter to ~545 nm and the emission filters to measure parallel (I∥) and perpendicular (I⊥) intensities at ~575 nm.
-
The instrument will calculate the polarization (P) or anisotropy (A) values. Polarization is typically expressed in millipolarization units (mP).
3. Data Analysis
-
The percentage inhibition for each test compound concentration can be calculated using the following formula: % Inhibition = 100 * (1 - (P_sample - P_free) / (P_no_inhibitor - P_free)) Where:
-
P_sample is the mP value of the well with the test compound.
-
P_free is the average mP value of the free tracer control.
-
P_no_inhibitor is the average mP value of the no inhibitor control.
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Visualizations
Caption: Principle of Fluorescence Polarization (FP).
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theeducationmagazine.com [theeducationmagazine.com]
- 5. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 6. Analog of BODIPY™ TMR - BDP TMR | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound (A270110) | Antibodies.com [antibodies.com]
- 9. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. nanomicronspheres.com [nanomicronspheres.com]
Application Notes and Protocols: Labeling Peptides with BDP TMR Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TMR (BODIPY-TMR) is a bright and photostable fluorophore ideal for labeling peptides and other biomolecules. Its excellent spectral properties, including high quantum yield and narrow emission spectra, make it a valuable tool for a wide range of applications in biological research and drug development, such as fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[1] This document provides detailed protocols for labeling peptides with BDP TMR carboxylic acid, including methods for activation, purification, and characterization of the labeled product. Additionally, it outlines protocols for the application of BDP TMR-labeled peptides in cellular imaging and enzyme activity assays.
BDP TMR Dye Properties
BDP TMR is a borondipyrromethene dye that serves as a superior alternative to traditional fluorophores like Tetramethylrhodamine (TAMRA).[2][3] Its key features include exceptional brightness and photostability, making it well-suited for demanding imaging applications.[1]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~542 nm | [4] |
| Emission Maximum (λem) | ~574 nm | [4] |
| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | |
| Quantum Yield | High | [5] |
| Recommended Filter Set | TRITC/Cy3 |
Experimental Protocols
Protocol 1: Activation of this compound and Peptide Labeling
Labeling peptides with this compound requires the activation of the carboxylic acid group to form a reactive intermediate that can then couple with primary amines (N-terminus or lysine (B10760008) side chains) on the peptide. A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]
Materials:
-
This compound
-
Peptide with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer (pH 6.0) for activation, and 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) for labeling[8][9]
-
Quenching solution: 1 M Tris-HCl (pH 8.0) or hydroxylamine
-
Purification column (e.g., Sephadex G-25 or reversed-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[8]
-
Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF, DMSO, or MES buffer.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, mix this compound with a 1.2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in 0.1 M MES buffer (pH 6.0).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Peptide Labeling Reaction:
-
Add the activated BDP TMR-NHS ester solution to the peptide solution. A molar excess of the activated dye (typically 5-10 fold) is recommended to ensure efficient labeling.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[11] For sensitive peptides, the reaction can be performed overnight at 4°C.
-
-
Reaction Quenching:
-
Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted BDP TMR-NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Peptide:
dot
Caption: Workflow for labeling peptides with this compound.
Protocol 2: Characterization of BDP TMR-Labeled Peptides
1. Mass Spectrometry:
-
Confirm the successful conjugation of the BDP TMR dye to the peptide by analyzing the molecular weight of the purified product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should correspond to the mass of the unlabeled peptide plus the mass of the BDP TMR moiety.
2. UV-Visible Spectroscopy and Calculation of Degree of Labeling (DOL):
The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each peptide molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified BDP TMR-labeled peptide solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP TMR (~542 nm, Aₘₐₓ).
-
Calculate the concentration of the BDP TMR dye using the Beer-Lambert law:
-
[Dye] (M) = Aₘₐₓ / (ε_dye × path length)
-
ε_dye = Molar extinction coefficient of BDP TMR at 542 nm.
-
-
-
Calculate the concentration of the peptide. The absorbance at 280 nm is a contribution from both the peptide and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.
-
CF = A₂₈₀ of free dye / Aₘₐₓ of free dye
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
[Peptide] (M) = Corrected A₂₈₀ / (ε_peptide × path length)
-
ε_peptide = Molar extinction coefficient of the peptide at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = [Dye] / [Peptide]
-
| Parameter | Description | Typical Value/Range |
| Molar Excess of Dye | Ratio of dye to peptide in the labeling reaction. | 5-10 fold |
| Labeling Efficiency | Percentage of peptide that is successfully labeled. | > 90% (with optimization) |
| Degree of Labeling (DOL) | Average number of dye molecules per peptide. | 0.5 - 1.5 (for single labeling site) |
Protocol 3: Application in Cellular Imaging
BDP TMR-labeled peptides can be used to visualize their localization and trafficking within living cells.[11]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
BDP TMR-labeled peptide
-
Live-cell imaging medium
-
Confocal microscope with appropriate filter sets for BDP TMR
Procedure:
-
Cell Preparation: Plate cells at an appropriate density on imaging dishes and allow them to adhere overnight.
-
Peptide Incubation: Replace the culture medium with pre-warmed live-cell imaging medium containing the BDP TMR-labeled peptide at the desired concentration.
-
Incubation: Incubate the cells with the labeled peptide for a time course determined by the specific peptide and biological question (e.g., 30 minutes to several hours).
-
Washing (Optional): Gently wash the cells with fresh imaging medium to remove unbound peptide.
-
Imaging: Mount the dish on the stage of a confocal microscope and acquire images using the appropriate laser excitation and emission filters for BDP TMR.
dot
Caption: Cellular uptake pathways of labeled peptides.
Protocol 4: Application in Protease Activity Assays
BDP TMR-labeled peptides can be designed as substrates for specific proteases. Cleavage of the peptide by the protease results in a change in the fluorescence properties of the BDP TMR dye, which can be monitored to determine enzyme activity.[2][13]
Materials:
-
BDP TMR-labeled peptide substrate
-
Protease of interest
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the BDP TMR-labeled peptide substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the protease to the desired concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer and the BDP TMR-labeled peptide substrate.
-
Initiate the reaction by adding the protease to the wells. Include a negative control with no enzyme.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals using the appropriate excitation and emission wavelengths for BDP TMR.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the protease activity.
-
dot
Caption: Principle of a protease activity assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reagents (EDC/NHS) | Use fresh, anhydrous solvents and reagents. |
| Incorrect pH of reaction buffer | Ensure the pH of the labeling buffer is between 8.3 and 8.5.[8][9] | |
| Insufficient molar excess of dye | Increase the molar ratio of activated dye to peptide. | |
| Peptide Precipitation | Low solubility of the peptide or dye conjugate | Perform the labeling reaction in a larger volume or add a co-solvent. |
| Multiple Labeled Species | Peptide contains multiple primary amines | Optimize the molar excess of the dye to favor mono-labeling. Consider site-specific labeling strategies. |
| High Background in Cellular Imaging | Non-specific binding of the labeled peptide | Include washing steps after incubation. Use a blocking agent if necessary. |
Conclusion
Labeling peptides with this compound is a robust method for producing highly fluorescent probes for a variety of biological applications. By following the detailed protocols for activation, labeling, purification, and characterization, researchers can generate high-quality labeled peptides for use in cellular imaging, enzyme assays, and other fluorescence-based techniques. The superior photophysical properties of BDP TMR make it an excellent choice for sensitive and quantitative studies in life sciences and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Quenched BODIPY dye-labeled casein substrates for the assay of protease activity by direct fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady State and Time-Dependent Fluorescent Peptide Assays for Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for BDP TMR Carboxylic Acid in Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BDP TMR carboxylic acid for the fluorescent labeling of oligonucleotides. This document outlines the key properties of the dye, detailed protocols for conjugation and purification, and methods for characterization of the final labeled product.
Introduction to BDP TMR Labeled Oligonucleotides
BDP TMR (BODIPY-TMR) is a bright and photostable fluorescent dye belonging to the borondipyrromethene family.[1][2] Its spectral properties, similar to tetramethylrhodamine (B1193902) (TMR), make it an excellent choice for a variety of fluorescence-based applications, including microscopy, fluorescence resonance energy transfer (FRET), and quantitative PCR (qPCR).[3][4] Oligonucleotides labeled with BDP TMR can be used as probes for in situ hybridization, in vivo imaging of antisense oligonucleotides, and the detection of specific nucleic acid sequences like microRNAs, which are important biomarkers in cancer research.[5][6][7][8]
The most common strategy for labeling oligonucleotides with this compound is through the formation of a stable amide bond with a primary amine-modified oligonucleotide. This is typically a post-synthesis conjugation method where the carboxylic acid group on the dye is first activated to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine group on the oligonucleotide.[3]
Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [1][2][9][10] |
| Molecular Weight | 398.21 g/mol | [1][2][9][10] |
| Excitation Maximum (λex) | ~542-545 nm | [1][2] |
| Emission Maximum (λem) | ~570-574 nm | [1][2] |
| Fluorescence Quantum Yield | 0.95 | [2] |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [2] |
| Solubility | Good in DMSO, DMF, and alcohols | [2][9][10] |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Amine-Modified Oligonucleotides
This protocol details the two-step process of first activating the this compound with EDC and NHS, followed by conjugation to an amine-modified oligonucleotide.
Materials:
-
This compound
-
Amine-modified oligonucleotide (desalted)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL solution of EDC in anhydrous DMF or DMSO immediately before use.
-
Prepare a 10 mg/mL solution of NHS in anhydrous DMF or DMSO immediately before use.
-
Dissolve the amine-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-5 mM.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 1.5 equivalents of EDC and 3 equivalents of NHS with 1 equivalent of this compound in anhydrous DMF or DMSO.
-
Incubate the reaction mixture at room temperature for 1-2 hours to allow for the formation of the NHS-ester.
-
-
Conjugation to Amine-Modified Oligonucleotide:
-
Add the activated BDP TMR-NHS ester solution to the dissolved amine-modified oligonucleotide. A 5-20 fold molar excess of the activated dye over the oligonucleotide is recommended.
-
Vortex the reaction mixture gently and incubate at room temperature for 4-16 hours in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
Following the incubation, the labeled oligonucleotide must be purified to remove unreacted dye and any byproducts. High-performance liquid chromatography (HPLC) is the recommended method for purification.
-
Protocol 2: Purification of BDP TMR-Labeled Oligonucleotides by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying fluorescently labeled oligonucleotides.[11]
Materials and Equipment:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dilute the conjugation reaction mixture with nuclease-free water.
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the diluted sample onto the column.
-
Elute the labeled oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and at the excitation maximum of BDP TMR (~542 nm). The desired product will absorb at both wavelengths.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the main peak that absorbs at both wavelengths.
-
Lyophilize the collected fractions to remove the mobile phase.
-
For complete removal of TEAA, the lyophilized product can be redissolved in water and lyophilized again.
-
Protocol 3: Characterization of BDP TMR-Labeled Oligonucleotides
The purity and identity of the labeled oligonucleotide should be confirmed.
1. UV-Vis Spectroscopy:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm and the excitation maximum of BDP TMR (~542 nm). The ratio of these absorbances can provide an estimate of the labeling efficiency.
2. Mass Spectrometry:
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the labeled oligonucleotide.[12] The expected mass will be the mass of the starting oligonucleotide plus the mass of the BDP TMR dye, minus the mass of a water molecule lost during amide bond formation.
Visualizations
Caption: Workflow for labeling an oligonucleotide with this compound.
Caption: Detection of microRNA in cancer using a BDP TMR-labeled probe.
References
- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 2. This compound (A270110) | Antibodies.com [antibodies.com]
- 3. BODIPY TMR Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo imaging with oligonucleotides for diagnosis and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable assessment and quantification of the fluorescence-labeled antisense oligonucleotides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. microRNA‐based diagnostic and therapeutic applications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. 287384-28-5|this compound|BODIPY TMR carboxylic acid|MFCD31580084-范德生物科技公司 [bio-fount.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Mass-spectrometry analysis of modifications at DNA termini induced by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule Imaging with BDP TMR Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BDP TMR carboxylic acid, a bright and photostable fluorophore, for single-molecule imaging applications. Detailed protocols for protein labeling and advanced imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and Photoactivated Localization Microscopy (PALM) are provided to facilitate high-resolution studies of biomolecular dynamics and interactions.
Introduction to this compound
BODIPY (boron-dipyrromethene) dyes are a class of fluorescent probes known for their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability. BDP TMR (tetramethylrhodamine) is a BODIPY-based dye that is spectrally similar to tetramethylrhodamine, making it suitable for use with common filter sets. Its carboxylic acid functionality allows for covalent conjugation to primary amines on biomolecules, typically through conversion to an N-hydroxysuccinimidyl (NHS) ester. These characteristics make BDP TMR an ideal candidate for demanding single-molecule imaging experiments where bright and stable fluorophores are essential.
Quantitative Data Presentation
A summary of the key photophysical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [Generic chemical supplier data] |
| Molecular Weight | 398.22 g/mol | [Generic chemical supplier data] |
| Excitation Maximum (λ_ex) | ~542 - 545 nm | [Generic chemical supplier data] |
| Emission Maximum (λ_em) | ~570 - 574 nm | [Generic chemical supplier data] |
| Fluorescence Quantum Yield (Φ_F) | High, approaching 1.0 in some environments | [1] |
| Extinction Coefficient (ε) | > 80,000 cm⁻¹M⁻¹ | [2] |
| Photostability | High | [Generic chemical supplier data] |
| Solubility | Good in DMSO, DMF, and alcohols | [Generic chemical supplier data] |
| Reactivity | Carboxylic acid group for conjugation to primary amines (via activation) | [Generic chemical supplier data] |
Experimental Protocols
Protein Labeling with this compound
For single-molecule imaging, achieving a precise 1:1 dye-to-protein labeling ratio is often crucial to avoid artifacts from molecules with multiple fluorophores. This protocol outlines the conversion of this compound to its NHS ester, followed by conjugation to a protein of interest.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC) to the dye solution.
-
Stir the reaction mixture at room temperature for 2-4 hours in the dark. The formation of a white precipitate (dicyclohexylurea, if using DCC) indicates the reaction is proceeding.
-
-
Protein Conjugation:
-
Dissolve the protein of interest in the labeling buffer to a concentration of 1-10 mg/mL.
-
Slowly add the activated BDP TMR-NHS ester solution to the protein solution while gently stirring. A typical starting point is a 5- to 10-fold molar excess of the dye over the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching and Purification:
-
Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to stop the reaction.
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the BDP TMR dye at its absorption maximum (~544 nm). The DOL is calculated as: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye] where A_max is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its maximum, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
Single-Molecule FRET (smFRET) Imaging
This protocol provides a general workflow for an smFRET experiment using a protein labeled with a donor and an acceptor fluorophore, where BDP TMR can serve as either, depending on the FRET pair.
Workflow:
-
Sample Preparation:
-
Label the protein of interest with a suitable FRET pair, for example, a Cy3B donor and BDP TMR as the acceptor.
-
Immobilize the dual-labeled protein on a passivated coverslip surface (e.g., PEG-biotin-streptavidin) at a low density to ensure individual molecules are well-separated.
-
-
Microscope Setup:
-
Use a total internal reflection fluorescence (TIRF) microscope equipped with appropriate lasers for exciting the donor fluorophore (e.g., a 532 nm laser for Cy3B).
-
Split the emission signal into donor and acceptor channels using a dichroic mirror and emission filters.
-
Use a sensitive EMCCD or sCMOS camera for detection.
-
-
Data Acquisition:
-
Acquire a time-series of images, simultaneously capturing the fluorescence from the donor and acceptor channels.
-
Use an appropriate frame rate to capture the dynamics of interest.
-
-
Data Analysis:
-
Identify the locations of single molecules.
-
Extract the fluorescence intensity time traces for the donor and acceptor at each location.
-
Calculate the FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_A + γ * I_D) where I_A and I_D are the acceptor and donor intensities, and γ is a correction factor accounting for differences in quantum yield and detection efficiency.
-
Super-Resolution Imaging (PALM/STORM)
BODIPY dyes can be used in single-molecule localization microscopy (SMLM) techniques like PALM and STORM. This protocol outlines a general approach.
Workflow:
-
Sample Preparation:
-
Label the protein of interest with BDP TMR.
-
Immobilize the labeled sample on a coverslip.
-
-
Imaging Buffer:
-
For dSTORM, a specific imaging buffer is typically required to induce photoswitching of the fluorophores. This often includes an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β-mercaptoethanol). The optimal buffer composition may need to be determined empirically.
-
-
Microscope Setup:
-
Use a TIRF microscope with a high-power laser for excitation (e.g., 561 nm for BDP TMR).
-
A second laser at a different wavelength (e.g., 405 nm) may be used for photoactivation or to control the blinking rate.
-
-
Data Acquisition:
-
Acquire a long series of images (thousands to tens of thousands of frames) with short exposure times.
-
Adjust the laser powers to ensure that only a sparse subset of fluorophores is fluorescent in each frame.
-
-
Data Analysis:
-
Process the image series with a localization algorithm to determine the precise coordinates of each detected single-molecule event.
-
Reconstruct a super-resolved image from the list of localizations.
-
Mandatory Visualizations
References
Application Notes and Protocols: BDP TMR Carboxylic Acid in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to BDP TMR Carboxylic Acid for FRET-Based Assays
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities, providing insights into dynamic biological processes at a nanometer scale. The choice of fluorophores is critical for the sensitivity and accuracy of FRET assays. BDP TMR (BODIPY-TMR) is a borondipyrromethene fluorophore with spectral properties similar to tetramethylrhodamine (B1193902) (TAMRA). It is characterized by high fluorescence quantum yield, sharp emission spectra, and excellent photostability, making it a valuable tool in fluorescence-based applications.[1]
This compound is a derivative of this fluorophore that contains a terminal carboxylic acid group. While this functional group is not directly reactive with biomolecules like proteins or nucleic acids, it serves as a versatile handle for covalent attachment through various chemical activation strategies. This allows for the site-specific labeling of biomolecules to create donor-acceptor pairs for FRET analysis. The unactivated carboxylic acid form can also be utilized as a non-reactive control in experiments.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in FRET-based assays, including biomolecule conjugation, assay design, and data analysis.
Principle of FRET
FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers energy to a proximal acceptor fluorophore.[3] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm. The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation:
E = R₀⁶ / (R₀⁶ + r⁶)
where R₀ is the Förster distance, the distance at which FRET efficiency is 50%. R₀ is characteristic of a specific donor-acceptor pair and is dependent on the spectral overlap of the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the two fluorophores.
Changes in FRET efficiency, observed as either a decrease in donor fluorescence or an increase in acceptor fluorescence upon donor excitation, can be used to monitor changes in the distance between the labeled molecules, thus reporting on molecular interactions or conformational changes.
Quantitative Data for BDP TMR in FRET Assays
The following table summarizes the key quantitative parameters for this compound and its potential use in FRET assays.
| Parameter | Value | Reference / Note |
| BDP TMR Spectral Properties | ||
| Excitation Maximum (λex) | ~542-545 nm | [1][4] |
| Emission Maximum (λem) | ~570-574 nm | [1][4] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | Value for BODIPY-TMR |
| Fluorescence Quantum Yield (Φ) | ~0.95 | [1] |
| Potential FRET Partner | ||
| Acceptor Dye | Cy5 or Alexa Fluor 647 | Common red-shifted acceptors |
| Estimated FRET Parameters | ||
| Förster Radius (R₀) with Cy5 | ~50-60 Å | Estimated based on TMR-Cy5 pairs[5][6] |
Experimental Protocols
Activation and Conjugation of this compound to Proteins
Since this compound is not directly reactive with amine groups on proteins, it must first be activated. A common method is to convert the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a protein. An alternative for coupling to hydroxyl groups is the Steglich esterification.
Protocol 4.1.1: Activation of this compound to BDP TMR-NHS Ester
This protocol describes the in-situ generation of the NHS ester for immediate use in protein labeling.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Dye Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Activation Reaction:
-
To the this compound solution, add 1.2 equivalents of NHS and 1.2 equivalents of EDC (or DCC).
-
Mix well and allow the reaction to proceed for 1-2 hours at room temperature in the dark. This will generate the BDP TMR-NHS ester.
-
-
Prepare Protein Solution: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL. The protein solution must be free of any amine-containing substances like Tris or glycine.
-
Conjugation Reaction:
-
Slowly add the activated BDP TMR-NHS ester solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1. This ratio may need to be optimized for your specific protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark, with gentle stirring.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
The first colored fraction to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~544 nm (for BDP TMR).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). The DOL is the molar ratio of the dye to the protein.
-
Protocol 4.1.2: Steglich Esterification for Labeling Hydroxyl Groups
This method can be used to couple the carboxylic acid to hydroxyl groups on a biomolecule, though it is more commonly used in organic synthesis.[7][8][9]
Materials:
-
This compound
-
Biomolecule with an available hydroxyl group
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve the biomolecule in anhydrous DCM or DMF.
-
Add this compound (1.5 equivalents).
-
Add DMAP (0.1 equivalents) as a catalyst.
-
Add DCC (1.5 equivalents) to initiate the reaction.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Purify the product using column chromatography.
FRET Assay Protocol for Protein-Protein Interaction
This protocol describes a steady-state FRET assay to monitor the interaction between two proteins, one labeled with BDP TMR (as the donor) and the other with a suitable acceptor (e.g., Cy5).
Materials:
-
BDP TMR-labeled protein (Donor)
-
Cy5-labeled protein (Acceptor)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Microplate reader with fluorescence intensity detection capabilities
Procedure:
-
Prepare Protein Solutions: Prepare stock solutions of the donor-labeled and acceptor-labeled proteins at a known concentration in the assay buffer.
-
Assay Setup:
-
In a microplate, set up a series of reactions. A common approach is to keep the concentration of the donor protein constant and titrate the acceptor protein.
-
Include control wells:
-
Donor only (to measure unquenched donor emission)
-
Acceptor only (to measure background and direct acceptor excitation)
-
Buffer only (for background subtraction)
-
-
-
Incubation: Incubate the plate at a desired temperature for a sufficient time to allow the protein-protein interaction to reach equilibrium.
-
Fluorescence Measurement:
-
Excite the samples at the donor's excitation wavelength (~544 nm).
-
Measure the fluorescence emission at two wavelengths: the donor's emission maximum (~570 nm) and the acceptor's emission maximum (~670 nm for Cy5).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Correct for spectral bleed-through (crosstalk) of the donor emission into the acceptor channel and direct excitation of the acceptor at the donor excitation wavelength.
-
Calculate the FRET efficiency (E) using the following formula for sensitized emission: E = 1 - (I_DA / I_D) where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Alternatively, analyze the ratio of acceptor to donor emission (A/D ratio). An increase in this ratio indicates an increase in FRET.
-
Visualizations
Caption: Principle of FRET using BDP TMR as the donor.
Caption: Workflow for a FRET-based protein interaction assay.
Caption: Logical diagram of FRET signal change upon protein association.
References
- 1. This compound (A270110) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. thermofisher.com [thermofisher.com]
- 4. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 5. agilent.com [agilent.com]
- 6. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
How to reduce background fluorescence with BDP TMR carboxylic acid.
Welcome to the technical support center for BDP TMR carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
This compound is a bright and photostable fluorescent dye belonging to the BODIPY family. It is characterized by its high fluorescence quantum yield and is often used in fluorescence microscopy, immunoassays, and other fluorescence-based detection methods.[1] Its spectral properties are summarized in the table below.
| Property | Value | Reference |
| Maximum Excitation Wavelength | ~542-545 nm | [2] |
| Maximum Emission Wavelength | ~570-574 nm | [2] |
| Fluorescence Quantum Yield | ~0.95 | [2] |
| Solubility | Good in DMSO, DMF, and alcohols | [2] |
Q2: What are the common causes of high background fluorescence when using this compound?
High background fluorescence can arise from several factors, often related to the hydrophobic nature of the BODIPY dye family.[3][4] Common causes include:
-
Non-specific binding of the dye: Due to its hydrophobicity, this compound can bind non-specifically to proteins and cellular components.[3][4]
-
Dye aggregation: In aqueous solutions, hydrophobic dyes like BDP TMR can form aggregates, which may lead to quenching or non-specific deposition on the sample.[3][5][6]
-
Suboptimal antibody concentrations: In immunofluorescence applications, using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[][]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites on the sample can result in background signal.[][][9]
-
Inadequate washing: Failure to sufficiently wash away unbound dye and antibodies is a frequent cause of high background.[3][][]
-
Sample autofluorescence: Some tissues and cells naturally fluoresce, which can contribute to the overall background signal.[9][10]
-
Issues with fixation: The choice of fixative and the fixation process can impact background fluorescence. For instance, using formalin that is not methanol-free can lead to delipidation of the sample, potentially increasing non-specific binding of hydrophobic dyes.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and reducing background fluorescence when working with this compound.
Problem: High Background Fluorescence
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio. The following troubleshooting workflow can help you identify and address the root cause of the issue.
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Troubleshooting Steps
1. Dye Preparation and Concentration
BODIPY dyes are hydrophobic and can aggregate in aqueous solutions, leading to non-specific binding and background fluorescence.[3]
-
Recommendation: Always prepare a fresh stock solution of this compound in an organic solvent like DMSO or ethanol (B145695) (e.g., 1-10 mM).[3] Immediately before use, dilute the stock solution into your aqueous buffer and vortex vigorously to ensure proper mixing.[3]
-
Optimization: The optimal concentration of the dye can vary depending on the application. For cell staining, a starting concentration of 0.1–2 µM is recommended.[] It is advisable to perform a concentration titration to find the lowest concentration that provides a good signal-to-noise ratio.
2. Blocking Step Optimization
Proper blocking is crucial to prevent non-specific binding of both the dye and antibodies.
-
Choice of Blocking Agent: The effectiveness of blocking agents can vary. Common options include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and commercially available blocking buffers.[9] Some commercial blockers are specifically formulated to reduce background from charged dyes.[10]
| Blocking Agent | Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | Use high-purity, IgG-free BSA.[] |
| Normal Serum | 5-10% in PBS-T | Use serum from the same species as the secondary antibody. |
| Commercial Blocking Buffers | Varies | Can be highly effective, especially for fluorescent applications. |
-
Incubation Time: Increasing the blocking incubation time (e.g., to 1 hour or longer) can improve its effectiveness.[]
3. Washing Protocol Enhancement
Thorough washing is essential to remove unbound dye and antibodies.
-
Number and Duration: Increase the number of wash steps (at least 3-5 times) and the duration of each wash (5-10 minutes each).[3][]
-
Detergents: Adding a non-ionic detergent, such as 0.05-0.1% Tween 20, to the wash buffer can help to reduce non-specific hydrophobic interactions.[11]
4. Antibody Concentration (for Immunofluorescence)
In immunofluorescence experiments, excessive antibody concentrations are a common source of background.
-
Titration: Perform a titration of both the primary and secondary antibody concentrations to determine the optimal dilution that maximizes the specific signal while minimizing background.[][]
-
Isotype Controls: Use an isotype control for your primary antibody to assess the level of non-specific binding of the antibody itself.
5. Autofluorescence Assessment and Reduction
Some biological samples exhibit endogenous fluorescence (autofluorescence), which can contribute to the background.
-
Unstained Control: Always include an unstained sample in your experiment to determine the level of autofluorescence.
-
Autofluorescence Quenching: If autofluorescence is high, consider using a commercial autofluorescence quenching agent.[10][12]
Experimental Protocols
General Protocol for Staining Fixed Cells with this compound Conjugates
This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, concentrations, and buffer compositions may be required for your specific cell type and target.
Caption: General immunofluorescence staining protocol.
Key Considerations for the Protocol:
-
Fixation: For lipid-rich samples, it is recommended to use methanol-free formaldehyde (B43269) to prevent delipidation.[3]
-
Permeabilization: This step is necessary for intracellular targets. The concentration of the detergent and the incubation time may need to be optimized.
-
Antibody Dilutions: The optimal dilutions for your primary and secondary antibodies should be determined experimentally.
-
Light Protection: BDP TMR is a fluorescent dye and should be protected from light as much as possible to prevent photobleaching.
By systematically addressing these potential sources of background fluorescence, researchers can significantly improve the quality of their data and obtain clearer, more reliable results when using this compound.
References
- 1. Blocking Buffer for Fluorescent Western Blotting (MB-070) | Rockland [rockland.com]
- 2. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stepping Out of the Background | The Scientist [the-scientist.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. vectorlabs.com [vectorlabs.com]
Technical Support Center: Preventing Photobleaching of BDP TMR Carboxylic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of BDP TMR carboxylic acid in their fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a bright and photostable fluorescent dye belonging to the BODIPY family.[1] It has an excitation maximum at approximately 542 nm and an emission maximum at around 574 nm.[1] Its high fluorescence yield ensures a strong and stable signal, making it ideal for various applications, including fluorescence microscopy and polarization assays.[1] The carboxylic acid group allows for the efficient labeling of biomolecules.[1]
Q2: What is photobleaching and why is it a problem?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, which leads to a loss of its ability to fluoresce.[2][3] This phenomenon is observed as a fading of the fluorescent signal during an imaging experiment.[4][5] Photobleaching can be a significant issue when imaging low-abundance targets or when performing quantitative analysis, as it can skew data and lead to inaccurate results.[4]
Q3: What causes this compound to photobleach?
A3: Like other fluorophores, the photobleaching of this compound is primarily caused by exposure to excitation light.[6] During fluorescence, the dye molecule absorbs light, which elevates its electrons to an excited state. While the return to the ground state emits fluorescence, there's a chance the molecule can enter a long-lived, non-fluorescent "triplet state."[6] In this state, the dye is more susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species that can permanently damage the fluorophore.[][8]
Q4: How can I minimize photobleaching during my experiments?
A4: Minimizing photobleaching involves a combination of optimizing your imaging parameters and sample preparation. Key strategies include:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[2][3] Neutral density filters can also be used to reduce the intensity of the excitation light.[4]
-
Minimize Exposure Time: Use the shortest possible camera exposure time for image acquisition.[2][3]
-
Limit Illumination Duration: Only expose the sample to the excitation light when actively acquiring an image.[4] You can find the area of interest using transmitted light first, or focus on a neighboring area before moving to your target for image capture.[4]
-
Use Antifade Reagents: Mount your samples in an antifade mounting medium to reduce the rate of photobleaching.[2][3]
Q5: What are antifade reagents and how do they work?
A5: Antifade reagents are chemical compounds added to mounting media that help to reduce photobleaching.[8] They work by scavenging for free radicals and reactive oxygen species that are generated during the fluorescence process and can damage the fluorophore.[8] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo-[1][1][1]-octane (DABCO).[8]
Q6: Are there specific antifade reagents recommended for BODIPY dyes like BDP TMR?
A6: While some sources suggest that certain antifade reagents may not work well with BODIPY dyes, others have shown that specific formulations can be effective. For instance, ProLong Diamond has been shown to protect BODIPY dyes.[9] It is important to test different antifade reagents to find the one that works best for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid signal loss during imaging | High excitation light intensity | Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal.[2] |
| Prolonged exposure time | Use the shortest possible exposure time for image acquisition.[2] | |
| High rate of image acquisition in time-lapse experiments | Decrease the frequency of image capture.[2] | |
| Absence of antifade reagent | Mount the sample in a suitable antifade mounting medium.[3] | |
| Weak initial signal | Suboptimal excitation/emission filter set | Ensure that the microscope's filter cubes are appropriate for BDP TMR (Excitation ~542 nm, Emission ~574 nm).[1] |
| Low probe concentration | Optimize the staining concentration of this compound.[2] | |
| Inconsistent fluorescence intensity between samples | Variation in illumination across the field of view | Use a flat-field correction to normalize the illumination intensity.[2] |
| Different levels of photobleaching between samples | Standardize the imaging protocol for all samples to ensure consistent light exposure.[2] |
Experimental Protocols
Protocol for Using a Commercial Antifade Mounting Medium
This protocol provides a general guideline for using a commercial antifade mounting medium. Always refer to the manufacturer's specific instructions for the product you are using.
Materials:
-
Fixed and stained sample on a microscope slide or coverslip
-
Commercial antifade mounting medium (e.g., ProLong Diamond)
-
Pipette
-
Coverslip
Procedure:
-
Complete all staining steps for your sample.
-
Carefully remove any excess liquid from the slide or coverslip.
-
Apply a single drop of the antifade mounting medium directly onto the sample.
-
Gently lower a coverslip onto the mounting medium, avoiding the introduction of air bubbles.
-
If using a hard-setting mountant, allow it to cure according to the manufacturer's instructions, typically for 24 hours at room temperature, protected from light.
-
For long-term storage, you can seal the edges of the coverslip with nail polish.
Protocol for Preparing a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol is adapted from a commonly used recipe for a homemade antifade solution.[10]
Materials:
-
10X Phosphate-Buffered Saline (PBS) stock solution
-
Glycerol (ACS grade, 99-100% purity)
-
n-propyl gallate (Sigma P3130)
-
Dimethyl formamide (B127407) or dimethyl sulfoxide
Procedure:
-
Prepare a stock solution of 20% (w/v) n-propyl gallate in dimethyl formamide or dimethyl sulfoxide. Note that n-propyl gallate does not dissolve well in water-based solutions.[10]
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[10]
-
With rapid stirring, slowly add 0.1 part of the 20% n-propyl gallate stock solution dropwise to the PBS/glycerol mixture.[10]
-
Store the final mounting medium in aliquots at -20°C, protected from light.
Visualizations
Caption: The photobleaching pathway of this compound.
Caption: Experimental workflow for using antifade mounting media.
References
- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
BDP TMR carboxylic acid aggregation and fluorescence quenching.
Welcome to the technical support center for BDP TMR carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent dye in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges related to aggregation and fluorescence quenching.
Quick Facts: this compound
| Property | Value |
| Excitation Maximum | ~542-545 nm[1][2] |
| Emission Maximum | ~570-574 nm[1][2] |
| Molecular Weight | ~398.21 g/mol [2] |
| Solubility | Good in DMSO, DMF, and alcohols[2] |
| Reactive Group | Carboxylic Acid (-COOH)[1] |
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Problem 1: Low or No Fluorescent Signal
Possible Causes and Solutions:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the spectral characteristics of BDP TMR (Excitation ~542 nm, Emission ~574 nm).[1]
-
Low Labeling Efficiency: The carboxylic acid group requires activation to react with primary amines on proteins or other biomolecules.[1] Inefficient activation will result in a low degree of labeling.
-
Solution: Use a carbodiimide (B86325) crosslinker such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS to convert the carboxylic acid to a more reactive amine-reactive ester.[3][4][5]
-
-
pH of the Buffer: The fluorescence intensity of BDP TMR is sensitive to pH and decreases in acidic environments.
-
Solution: For optimal fluorescence, maintain a neutral to slightly alkaline pH (pH 7-8) during imaging or fluorescence measurements.
-
-
Photobleaching: Although BDP TMR is relatively photostable, prolonged exposure to high-intensity light can lead to photobleaching.[1]
-
Solution: Minimize light exposure by using neutral density filters, reducing illumination time, and using an anti-fade mounting medium for microscopy.
-
-
Fluorescence Quenching: Aggregation of the dye molecules or interaction with certain biomolecules can lead to quenching.
-
Solution: Refer to the "Fluorescence Quenching" section in the FAQs for detailed troubleshooting.
-
Problem 2: High Background Fluorescence
Possible Causes and Solutions:
-
Excess Unconjugated Dye: Unreacted this compound that has not been removed after the labeling reaction will contribute to background fluorescence.
-
Solution: Purify the labeled conjugate using size exclusion chromatography (e.g., a desalting column) or dialysis to remove excess dye.
-
-
Non-Specific Binding: The hydrophobic nature of the BDP TMR dye can sometimes lead to non-specific binding to surfaces or other proteins.[6]
-
Solution: Include a blocking step (e.g., with BSA) in your staining protocol and ensure adequate washing steps to remove non-specifically bound dye.
-
-
Solvent Effects: The choice of solvent can influence the fluorescence properties of the dye.
-
Solution: When preparing stock solutions, use high-purity, anhydrous DMSO or DMF. For aqueous buffers, ensure they are freshly prepared and filtered.
-
Frequently Asked Questions (FAQs)
Aggregation
Q1: My this compound solution appears to have particles or shows a broadened absorption spectrum. What is happening?
This is likely due to the aggregation of the dye molecules. BDP TMR, like many BODIPY dyes, is hydrophobic and can aggregate in aqueous solutions, especially at high concentrations.[6][7] Aggregation can lead to a broadened absorption spectrum and fluorescence quenching.[8]
Q2: How can I prevent or reduce the aggregation of this compound?
-
Lower Dye Concentration: Work with the lowest effective concentration of the dye.
-
Solvent Composition: Prepare stock solutions in a high-quality organic solvent like DMSO or DMF.[2] When diluting into aqueous buffers, avoid high concentrations of the dye. The presence of a small percentage of organic solvent in the final aqueous solution can sometimes help to reduce aggregation.
-
Avoid High Ionic Strength Buffers: While not always feasible depending on the experiment, very high salt concentrations can sometimes promote hydrophobic interactions and aggregation.
-
Use of Surfactants: In some specific applications, a low concentration of a non-ionic surfactant (e.g., Tween-20) can help to prevent aggregation, but this should be tested for compatibility with your experimental system.
Fluorescence Quenching
Q3: I observe a significant decrease in fluorescence after labeling my protein with this compound. Why is this happening?
This phenomenon is known as conjugation-induced fluorescence quenching and can occur with BODIPY dyes.[9] Several factors can contribute to this:
-
Aggregation on the Biomolecule: If the degree of labeling is too high, multiple dye molecules in close proximity on the surface of the protein can interact and quench each other's fluorescence.
-
Interaction with Amino Acid Residues: Certain amino acids, such as tryptophan, can quench the fluorescence of adjacent dye molecules through processes like photoinduced electron transfer (PET).
-
Conformational Changes: The conjugation of the dye might induce conformational changes in the biomolecule that bring quenching groups into proximity with the fluorophore.
Q4: How can I minimize fluorescence quenching upon conjugation?
-
Optimize the Dye-to-Protein Ratio: Perform a titration experiment to determine the optimal molar ratio of dye to protein that provides sufficient signal without excessive quenching. A lower degree of labeling is often preferable.
-
Modify Buffer Conditions: Ensure the buffer used for labeling and subsequent experiments has a pH that is optimal for BDP TMR fluorescence (pH 7-8).
-
Use a Linker: While this compound itself does not have a long linker, for custom synthesis applications, introducing a spacer arm between the dye and the biomolecule can sometimes reduce quenching by holding the dye away from quenching residues on the protein surface.
Quantitative Data
Table 1: Effect of pH on BDP TMR Fluorescence Intensity (Illustrative)
| pH | Relative Fluorescence Intensity (%) |
| 5.0 | 60% |
| 6.0 | 85% |
| 7.0 | 100% |
| 7.4 | 100% |
| 8.0 | 98% |
| 9.0 | 95% |
Note: This table provides an illustrative representation of the pH sensitivity of BDP TMR fluorescence. The exact values can vary depending on the specific experimental conditions.
Table 2: Concentration-Dependent Aggregation and Quenching (Illustrative)
| Concentration in Aqueous Buffer | Observation | Effect on Fluorescence |
| < 1 µM | Monomeric | Bright fluorescence |
| 1-10 µM | Onset of dimerization | Slight quenching |
| > 10 µM | Formation of H-aggregates | Significant quenching |
Note: This table is a generalized illustration. The concentration at which aggregation occurs is highly dependent on the specific buffer composition, temperature, and the presence of other molecules.
Experimental Protocols
Protocol 1: Protein Labeling with this compound using EDC/sulfo-NHS Chemistry
This protocol describes the two-step labeling of a protein with this compound by first activating the dye's carboxylic acid group with EDC and sulfo-NHS, followed by conjugation to the primary amines of the protein.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare the protein solution: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.
-
Activate the this compound:
-
Immediately before use, prepare a solution of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in the Activation Buffer.
-
In a separate tube, add a 10-20 fold molar excess of the EDC/sulfo-NHS solution to the this compound stock solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Conjugate the activated dye to the protein:
-
Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of a 10-fold molar excess of the activated dye is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quench the reaction: Add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the conjugate: Separate the labeled protein from the unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Determine the degree of labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~542 nm (for BDP TMR). The DOL can be calculated using the Beer-Lambert law.
Visualizations
References
- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 2. This compound (A270110) | Antibodies.com [antibodies.com]
- 3. biotium.com [biotium.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - KR [thermofisher.com]
Optimizing BDP TMR Carboxylic Acid Concentration for Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BDP TMR carboxylic acid for labeling biomolecules. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it used for labeling?
A1: this compound is a fluorescent dye belonging to the BODIPY family, known for its high brightness and photostability.[1] It contains a carboxylic acid group that, in its native state, is not reactive towards biomolecules. To label primary amines (e.g., on proteins or peptides), the carboxylic acid must first be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This two-step process forms a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.[2]
Q2: What is the optimal buffer for this compound labeling?
A2: A two-buffer system is recommended for optimal labeling. The activation of this compound with EDC/NHS is most efficient in a buffer with a slightly acidic pH of 4.5-7.2, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0.[3][4] The subsequent conjugation of the activated dye to the amine-containing biomolecule is most efficient at a pH of 7.2-8.5.[3] Therefore, after the activation step, the pH should be raised, or the buffer exchanged to a buffer like 100 mM sodium phosphate, 150 mM NaCl at pH 7.2-7.5.[3] Amine-containing buffers like Tris should be avoided as they will compete with the target molecule for reaction with the activated dye.[]
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration depends on the desired degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. A good starting point is to perform a gradient of dye-to-protein molar ratios.[6] Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling results in a weak signal.[2] It is recommended to aim for a DOL between 0.5 and 1 for most applications to avoid these issues.[7]
Q4: How can I purify the BDP TMR-labeled conjugate?
A4: After the labeling reaction, it is crucial to remove any unconjugated dye and reaction byproducts. Common purification methods include:
-
Gel filtration chromatography (desalting columns): This is a widely used method to separate the larger labeled protein from the smaller, unconjugated dye molecules.[2][]
-
Dialysis: This method is also effective for removing small molecules from the protein conjugate solution.[2]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be employed.[8]
Q5: How should I store this compound and the labeled conjugate?
A5: this compound should be stored at -20°C in the dark and desiccated.[9][10] The stock solution of the dye, dissolved in anhydrous DMSO or DMF, can also be stored at -20°C.[7] The purified, labeled protein conjugate should be stored under conditions that maintain the stability of the protein, typically at 4°C for short-term storage or -20°C or -80°C for long-term storage, protected from light.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling (Low DOL) | Inactive EDC or NHS reagents due to hydrolysis. | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent moisture condensation.[2] |
| Suboptimal pH for activation or conjugation. | Ensure the activation step is performed at pH 4.5-7.2 (e.g., in MES buffer) and the conjugation step at pH 7.2-8.5 (e.g., in PBS).[3] | |
| Presence of amine-containing buffers (e.g., Tris). | Use amine-free buffers for the reaction. Tris or glycine (B1666218) can be used to quench the reaction after completion.[] | |
| Insufficient molar excess of dye or coupling agents. | Optimize the molar ratios of this compound, EDC, and NHS. A common starting point is a 1:10:25 molar ratio of protein to EDC and NHS, respectively.[] | |
| Precipitation During Reaction | Protein aggregation due to pH change or reagent addition. | Ensure the protein is soluble and stable in the chosen reaction buffers. Consider a buffer exchange step prior to labeling to ensure compatibility.[2] |
| High concentration of EDC. | If precipitation is observed with a large excess of EDC, try reducing the concentration.[2] | |
| Hydrophobic nature of BDP TMR dye. | For hydrophobic proteins, aggregation can be an issue. Using water-soluble derivatives or adding surfactants might help.[6] Consider using a more hydrophilic variant of the dye if available. | |
| Fluorescence Quenching | Over-labeling of the biomolecule (high DOL). | Reduce the molar ratio of the dye to the protein in the labeling reaction to achieve a lower DOL.[2] |
| Dye aggregation on the biomolecule or in solution. | Optimize the dye concentration and reaction conditions. Using water-soluble derivatives or adding hydrophilic modifications can reduce aggregation.[6][11] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group on BDP TMR to an amine-reactive NHS ester.
-
Reagent Preparation:
-
Allow this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening the vials.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in an amine-free activation buffer (e.g., 0.1 M MES, pH 6.0).
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the desired molar excess of this compound, EDC, and Sulfo-NHS in the activation buffer. A common starting molar ratio is 2:1 for EDC:NHS.[12]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.
-
Protocol 2: Labeling of a Protein with Activated BDP TMR
This protocol details the conjugation of the activated BDP TMR NHS ester to a primary amine-containing protein.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated BDP TMR solution (from Protocol 1) to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add a quenching solution such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unconjugated dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~542 nm (for BDP TMR).
-
Protocol 3: Determination of the Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of BDP TMR (~542 nm, Amax).
-
-
Calculation:
-
Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax). For BDP TMR, this is approximately 0.16.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye: Dye Concentration (M) = Amax / ε_dye
-
ε_dye is the molar extinction coefficient of BDP TMR at its Amax (approximately 80,000 cm⁻¹M⁻¹).
-
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Quantitative Data
Table 1: this compound and Conjugate Properties
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~542 nm | [1] |
| Emission Maximum (λem) | ~574 nm | [1] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | - |
| Correction Factor (CF at 280 nm) | ~0.16 | |
| Recommended Storage | -20°C, desiccated, in the dark | [9][10] |
Table 2: Recommended Starting Molar Ratios for Labeling Optimization
| Reactant | Molar Ratio (to Protein) |
| Protein | 1 |
| This compound | 5 - 20 |
| EDC | 10 - 50 |
| NHS/Sulfo-NHS | 25 - 125 |
Note: These are starting recommendations. Optimal ratios should be determined empirically for each specific protein and desired DOL.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting guide for low labeling efficiency.
References
- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. covachem.com [covachem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. electrochemsci.org [electrochemsci.org]
- 12. This compound (A270110) | Antibodies.com [antibodies.com]
How to improve the solubility of BDP TMR carboxylic acid in aqueous buffers.
Welcome to the technical support center for BDP TMR carboxylic acid. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is a hydrophobic molecule, meaning it has poor solubility in water and aqueous buffers at neutral or acidic pH.[1][2][3] Its large organic structure prevents it from readily interacting with water molecules. To achieve dissolution, specific strategies are required to either increase the polarity of the molecule or modify the solvent environment.
Q2: What is the recommended solvent for initial stock solution preparation?
We recommend preparing a high-concentration stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][2][4] A concentration of 1-10 mg/mL is typically achievable. This stock solution can then be diluted into your aqueous buffer.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH due to its carboxylic acid group.[5][6][7] At a pH below its acid dissociation constant (pKa), the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and less soluble in water. By raising the pH of the aqueous buffer to be at least 1-2 pH units above the pKa, the carboxylic acid group will deprotonate to form a negatively charged carboxylate ion (-COO⁻). This charged form is significantly more polar and thus more soluble in aqueous solutions.[7][8]
Q4: Can I use co-solvents to improve solubility in my final working solution?
Yes, using a small percentage of an organic co-solvent can help maintain the solubility of this compound in your final aqueous working solution. However, be mindful that high concentrations of organic solvents may affect the stability and function of biological molecules in your experiment, such as proteins or nucleic acids.[9][10] It is crucial to determine the tolerance of your specific experimental system to the chosen co-solvent.
Q5: Are there other methods to improve aqueous solubility without using organic solvents?
For applications sensitive to organic solvents, solubility can be enhanced using cyclodextrins.[11][12] These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior.[13] The BDP TMR molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), forming an inclusion complex that is more soluble in water.[11][14] Beta-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin, are commonly used for this purpose.[11]
Troubleshooting Guide
Issue: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue that occurs when the hydrophobic dye rapidly comes out of solution upon contact with the aqueous environment. Here are several approaches to resolve this:
-
Method 1: pH Adjustment of the Aqueous Buffer.
-
Method 2: Gradual Addition and Mixing.
-
Method 3: Use of a Surfactant.
-
Method 4: Encapsulation with Cyclodextrin.
The following table summarizes the different methods for improving solubility:
| Method | Principle | Recommended Concentration | Advantages | Disadvantages |
| pH Adjustment | Deprotonation of the carboxylic acid to a more soluble carboxylate form. | pH > 7.5 | Simple and effective for many applications. | May not be suitable for pH-sensitive experiments. |
| Organic Co-solvent (e.g., DMSO, DMF) | Increases the polarity of the solvent mixture. | 1-5% (v/v) in final solution | Easy to implement with a stock solution. | Can be detrimental to biological samples at higher concentrations. |
| Surfactants (e.g., Tween-20, Triton X-100) | Micellar encapsulation of the hydrophobic dye. | 0.01-0.1% (w/v) | Effective at low concentrations. | Can interfere with certain biological assays and protein structures. |
| Cyclodextrins (e.g., HP-β-CD) | Formation of a soluble inclusion complex. | 1-10 mM | Biocompatible and generally non-disruptive to biological systems. | May require optimization of the dye-to-cyclodextrin ratio. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, Tris buffer).
-
Adjust the pH of the buffer to a basic pH, typically between 7.5 and 9.0, using a suitable base (e.g., 1 M NaOH).
-
Prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO.
-
While vortexing the basic aqueous buffer, slowly add the required volume of the this compound stock solution to achieve your desired final concentration.
-
If the final application requires a lower pH, you can carefully readjust the pH after the dye has been dissolved. Note that this may risk precipitation if the concentration is high.
Protocol 2: Solubilization using an Organic Co-solvent
-
Prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Determine the maximum concentration of the organic solvent that is tolerated by your experimental system.
-
To your aqueous buffer, add the same organic solvent to a final concentration that is at or below the tolerated level (e.g., 5% DMSO).
-
While vortexing the buffer-solvent mixture, slowly add the required volume of the this compound stock solution.
Protocol 3: Solubilization using Cyclodextrin
-
Prepare a stock solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 100 mM).
-
Prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO.
-
In a separate tube, add the required amount of the HP-β-CD stock solution to your aqueous buffer to achieve a final concentration of 1-10 mM.
-
While vortexing the HP-β-CD containing buffer, slowly add the this compound stock solution.
-
Allow the mixture to incubate at room temperature for at least 30 minutes with gentle agitation to facilitate the formation of the inclusion complex.
Visual Guides
References
- 1. This compound (A270110) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Effect of organic solvents on DNA conformation by fluorescent probe method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ulprospector.com [ulprospector.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Labeling Purification of BDP TMR Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unconjugated BDP TMR carboxylic acid following protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A1: Residual-free dye can lead to high background signals and interfere with downstream applications, resulting in inaccurate quantification and misleading results in fluorescence-based assays.[1] Therefore, purifying the labeled protein from the unreacted dye is essential for reliable data.
Q2: What are the most common methods for removing unconjugated BDP TMR dye?
A2: The most prevalent and effective techniques for separating labeled proteins from small molecule dyes like BDP TMR are gel filtration chromatography (also known as size exclusion chromatography), dialysis, and precipitation with organic solvents such as ethanol (B145695) or acetone (B3395972).[1][2][3][4]
Q3: Which purification method is most suitable for my BDP TMR-labeled protein?
A3: The optimal method depends on several factors, including the size of your protein, the sample volume, and the downstream application.
-
Gel filtration chromatography is highly effective for separating molecules based on size and is a common choice for purifying labeled proteins.[3][4][]
-
Dialysis can be a gentle method for buffer exchange and removing small molecules, but it may be less efficient for hydrophobic dyes like BDP TMR that can aggregate or stick to the dialysis membrane.[6]
-
Ethanol or acetone precipitation is a rapid method for concentrating the protein and removing unincorporated dye, which remains in the supernatant.[2][7]
Q4: Can I use a combination of methods for purification?
A4: Yes, in some cases, a combination of methods may be beneficial. For instance, an initial precipitation step could be followed by gel filtration for a more thorough cleanup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence after purification | Incomplete removal of the unconjugated dye. | - Repeat the purification step. For gel filtration, ensure the column bed volume is adequate (at least 10 times the sample volume). For precipitation, ensure complete removal of the supernatant. Consider using a different purification method.[8] |
| The dye has precipitated and is co-eluting or co-precipitating with the protein. | Solubilize the labeling reaction mixture in a small amount of a compatible organic solvent (e.g., DMSO or DMF) before purification to ensure the free dye is fully dissolved. Limit the use of organic solvents to ≤ 10% when using commercial dye removal columns.[9] | |
| Low recovery of labeled protein | The protein has precipitated during the labeling or purification process. | Optimize the buffer conditions (pH, ionic strength) to maintain protein solubility.[3] For precipitation methods, ensure the protein is fully resolubilized after pelleting. |
| The protein is adsorbing to the chromatography resin or dialysis membrane. | Pre-treat the chromatography column or membrane with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.[10] Include a moderate salt concentration (e.g., 150 mM NaCl) in the buffers to minimize ionic interactions.[3] | |
| The purified conjugate shows no or very weak fluorescence | The labeling reaction was inefficient. | Review the labeling protocol, ensuring the correct pH (typically 8.3-8.5 for NHS esters) and buffer composition (amine-free).[11][12] Verify the reactivity of the dye and the concentration of reactive groups on the protein. |
| The dye has quenched upon conjugation. | This is less common but can occur at very high labeling densities. Reduce the molar excess of the dye in the labeling reaction. |
Experimental Protocols
Protocol 1: Gel Filtration Chromatography (Size Exclusion Chromatography)
This method separates molecules based on their size. The larger, labeled protein will pass through the column more quickly than the smaller, unconjugated dye.
Materials:
-
Gel filtration resin (e.g., Sephadex G-25)[13]
-
Chromatography column
-
Elution buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Fraction collector (optional)
Procedure:
-
Prepare the Column: Swell the gel filtration resin in the elution buffer according to the manufacturer's instructions. Pack the column, ensuring a uniform and bubble-free bed. The bed volume should be at least 10 times the sample volume for efficient separation.
-
Equilibrate the Column: Wash the packed column with at least 2-3 column volumes of elution buffer to ensure the column is equilibrated.
-
Load the Sample: Carefully load the labeling reaction mixture onto the top of the column. Allow the sample to fully enter the resin bed.
-
Elute and Collect Fractions: Begin eluting with the elution buffer. The labeled protein will be in the initial fractions, appearing as a colored band that moves down the column. The smaller, unconjugated dye will elute later. Collect fractions and monitor the absorbance at 280 nm (for protein) and the excitation/emission wavelength of BDP TMR (e.g., ~542 nm excitation, ~574 nm emission) to identify the fractions containing the purified conjugate.
-
Pool and Concentrate: Pool the fractions containing the labeled protein and concentrate if necessary using a centrifugal filter device.
Workflow for Gel Filtration Chromatography
Caption: Workflow for removing unconjugated dye using gel filtration.
Protocol 2: Ethanol Precipitation
This method utilizes the principle that proteins are less soluble in organic solvents and will precipitate out of solution, while the smaller, more soluble dye molecules will remain in the supernatant.
Materials:
-
Ice-cold ethanol (95-100%)
-
Microcentrifuge
-
Resuspension buffer (e.g., PBS)
Procedure:
-
Precipitation: To your labeling reaction mixture, add 4 volumes of ice-cold ethanol. Mix gently by inverting the tube.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant the supernatant, which contains the unconjugated dye. Be careful not to disturb the protein pellet.
-
Washing (Optional): To remove residual dye, you can gently wash the pellet with a smaller volume of cold 70% ethanol and repeat the centrifugation step.
-
Resuspension: Air-dry the pellet briefly to remove excess ethanol. Do not over-dry, as this can make resuspension difficult. Resuspend the protein pellet in a suitable buffer.
Workflow for Ethanol Precipitation
Caption: Workflow for removing unconjugated dye via ethanol precipitation.
Quantitative Data Summary
Table 1: Recommended Parameters for Gel Filtration Chromatography
| Parameter | Recommendation | Rationale |
| Resin Type | Sephadex G-25 or equivalent | Appropriate pore size for separating proteins from small dye molecules.[13] |
| Column Bed Volume | ≥ 10x the sample volume | Ensures adequate resolution between the labeled protein and free dye. |
| Sample Volume | 1-5% of the total bed volume | Maximizes resolution.[14] |
| Elution Buffer | PBS or other buffer compatible with the protein | Maintains protein stability. The inclusion of 150 mM NaCl can reduce non-specific interactions.[3] |
Table 2: Key Parameters for Ethanol Precipitation
| Parameter | Recommendation | Rationale |
| Ethanol to Sample Ratio | 4:1 (v/v) | Sufficient to induce protein precipitation. |
| Incubation Temperature | -20°C | Enhances protein precipitation.[2] |
| Incubation Time | At least 1 hour | Allows for complete precipitation. |
| Centrifugation Speed | >14,000 x g | Ensures efficient pelleting of the protein.[7] |
| Centrifugation Temperature | 4°C | Maintains protein integrity.[7] |
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Protein Purification Methods [comis.med.uvm.edu]
- 6. researchgate.net [researchgate.net]
- 7. kendricklabs.com [kendricklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 14. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding issues with BDP TMR carboxylic acid.
Welcome to the technical support center for BDP TMR carboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a bright, red-orange fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[1] It is known for its excellent photostability, high fluorescence quantum yield, and sharp absorption and emission peaks, which minimize spectral overlap.[1][2] However, like many BODIPY dyes, BDP TMR is inherently hydrophobic, which can contribute to non-specific binding in aqueous environments.[3]
Key Spectral Properties:
| Property | Value |
| Maximum Excitation (λex) | ~544 nm[1][2] |
| Maximum Emission (λem) | ~570 nm[1][2] |
| Stokes Shift | ~26 nm[1] |
Q2: What are the primary causes of non-specific binding with this compound?
The primary causes of non-specific binding of this compound are:
-
Hydrophobic Interactions: The hydrophobic nature of the BODIPY core can lead to its association with hydrophobic regions of proteins, lipids, and plastic surfaces.[3]
-
Dye Aggregation: At high concentrations in aqueous buffers, BDP TMR molecules can self-aggregate, leading to the formation of fluorescent particles that can bind non-specifically to cellular structures or surfaces.[4]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells, tissues, or other substrates can leave them exposed for the dye to attach.
-
Suboptimal Probe Concentration: Using too high a concentration of the dye can increase the likelihood of non-specific interactions.[]
-
Insufficient Washing: Inadequate washing after staining fails to remove all unbound or loosely bound dye molecules.[2]
Q3: How can I reduce non-specific binding of this compound in my experiments?
Reducing non-specific binding requires a multi-faceted approach that involves optimizing several steps in your experimental protocol. Key strategies include:
-
Optimizing Dye Concentration: Perform a titration to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio.[]
-
Effective Blocking: Use appropriate blocking agents to saturate non-specific binding sites before introducing the fluorescent probe.[6]
-
Thorough Washing: Increase the number and duration of washing steps after dye incubation to remove unbound molecules.[2]
-
Inclusion of Detergents: Adding a low concentration of a non-ionic detergent to your washing buffers can help to disrupt hydrophobic interactions.
-
Controlling Dye Aggregation: Prepare fresh dilutions of the dye and ensure it is well-solubilized before use to minimize aggregation.[7]
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you might encounter.
High Background Fluorescence
Problem: My images have high background fluorescence, obscuring the specific signal.
Potential Causes & Solutions:
-
Cause: Dye concentration is too high.
-
Solution: Perform a concentration titration experiment to find the optimal signal-to-noise ratio. Start with a concentration range of 0.1 µM to 5 µM and evaluate the staining at each concentration.[]
-
-
Cause: Inadequate blocking.
-
Cause: Insufficient washing.
-
Solution: Increase the number and duration of your wash steps. For example, instead of three 5-minute washes, try five 10-minute washes. Also, consider adding a non-ionic detergent like Tween-20 to your wash buffer.
-
-
Cause: Dye aggregation.
Quantitative Comparison of Blocking Agents:
While specific data for this compound is limited, the following table provides a general comparison of common blocking agents based on their performance in similar fluorescence-based assays. The effectiveness of a blocking agent is often application-dependent.[8]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive. | Can sometimes be less effective than other blockers; may fluoresce, contributing to background.[6] |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins and biotin, which can interfere with certain assays; can mask some epitopes.[6] |
| Casein | 1% (w/v) | Often a very effective blocker with low background. | Can mask some epitopes. |
| Normal Serum | 5-10% (v/v) | Can be very effective, especially when matched to the species of the secondary antibody. | Can be expensive; may contain endogenous antibodies that cross-react. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Consistent performance, no protein-based interference.[6] | Can be more expensive. |
Speckled or Punctate Staining
Problem: I observe bright, punctate spots of fluorescence in my sample that do not correspond to the expected localization.
Potential Causes & Solutions:
-
Cause: Dye aggregates are present in the staining solution.
-
Solution: As mentioned previously, ensure your dye is fully solubilized. You can also filter your working solution through a 0.2 µm syringe filter before applying it to your sample.
-
-
Cause: The dye is precipitating out of solution during incubation.
-
Solution: Ensure that the final concentration of any organic solvent (like DMSO from the stock solution) in your staining buffer is low (typically <1%). You can also try reducing the incubation time.
-
Experimental Protocols
Optimized Cell Staining Protocol to Minimize Non-Specific Binding
This protocol provides a general framework for staining adherent cells with this compound, with an emphasis on steps to reduce background.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., 0.05% Tween-20 in PBS)
Procedure:
-
Cell Culture and Preparation:
-
Plate cells on coverslips in a multi-well plate and culture to the desired confluency.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature.
-
-
Staining:
-
Prepare the this compound working solution by diluting the stock solution in blocking buffer to the desired final concentration (start with a titration from 0.5 µM to 2 µM).
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three to five times with wash buffer for 10 minutes each, with gentle agitation.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation: ~544 nm, Emission: ~570 nm).
-
Visualizations
References
BDP TMR Carboxylic Acid: A Technical Support Guide to Stability and Troubleshooting in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the stability of BDP TMR carboxylic acid in various buffer conditions and offers troubleshooting solutions for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bright, photostable fluorescent dye belonging to the BODIPY family.[1] It exhibits excitation and emission maxima at approximately 542 nm and 574 nm, respectively.[1] Its carboxylic acid functional group allows for covalent labeling of primary amines on biomolecules, such as proteins and peptides, through the use of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[1] This makes it a versatile tool for various applications, including fluorescence microscopy, polarization assays, and other fluorescence-based detection methods.[1]
Q2: What are the general recommendations for storing this compound?
A2: To ensure long-term stability and prevent degradation, this compound should be stored at -20°C in a dark, dry place.[1][2] It is advisable to protect the compound from prolonged exposure to light.[2] For stock solutions, it is best to dissolve the dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] While the dye is soluble in these organic solvents, it is generally hydrophobic and has poor solubility in aqueous solutions.[3][4]
Q3: How stable is this compound in aqueous buffers?
A3: BODIPY dyes, including BDP TMR, are generally known to be relatively insensitive to pH changes within a range of approximately 4 to 10.[5] However, their hydrophobic nature can lead to aggregation in aqueous solutions, which can cause fluorescence quenching.[6][7] The stability of this compound in aqueous buffers can be influenced by the buffer composition, pH, and temperature. While specific quantitative data for all buffer conditions is limited, it is generally recommended to prepare fresh dilutions in aqueous buffers for immediate use to minimize potential hydrolysis and aggregation.
Troubleshooting Guide
Low Labeling Efficiency
Problem: Poor or no labeling of the target molecule with this compound.
| Possible Cause | Troubleshooting Steps |
| Inactive Dye | Ensure that the this compound has been stored correctly at -20°C and protected from light and moisture. Consider using a fresh vial of the dye. |
| Suboptimal pH for EDC/NHS Chemistry | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the primary amine is optimal at a physiological to slightly basic pH (7.2-8.5).[8][9] For a two-step reaction, perform the activation in a non-amine, non-carboxylate buffer like MES at pH 5-6, then adjust the pH to 7.2-7.5 for the coupling step.[8][9] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate) will compete with the target molecule for reaction with the activated dye or EDC, respectively. Use non-reactive buffers such as PBS (phosphate-buffered saline), MES (2-(N-morpholino)ethanesulfonic acid), or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).[8] |
| Hydrolysis of Activated Dye | The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze.[9] The addition of NHS or sulfo-NHS stabilizes this intermediate, forming a more stable amine-reactive ester.[9] Perform the reaction as quickly as possible after activating the dye. |
| Insufficient Molar Ratio of Reagents | The optimal molar ratio of EDC and NHS to the carboxylic acid can vary. A common starting point is a molar excess of EDC and NHS. Optimization may be required to achieve the best results.[8] |
Unexpected Fluorescence Quenching
Problem: The fluorescence signal of the labeled conjugate is weaker than expected.
| Possible Cause | Troubleshooting Steps |
| Aggregation of the Dye | Due to its hydrophobic nature, this compound can aggregate in aqueous buffers, leading to self-quenching.[6][10] To minimize aggregation, avoid high concentrations of the dye in aqueous solutions. The addition of organic co-solvents (e.g., a small percentage of DMSO) may help, but compatibility with the target molecule must be considered. Introducing hydrophilic groups to the dye can also improve water solubility and reduce aggregation.[3] |
| Environmental Effects on the Fluorophore | The local environment around the conjugated dye can affect its fluorescence quantum yield. Proximity to certain amino acid residues or other molecules can lead to quenching. |
| Photobleaching | Although generally photostable, intense or prolonged exposure to excitation light can lead to photobleaching.[11] Use appropriate neutral density filters to minimize excitation intensity and reduce exposure times. |
Precipitation During Labeling Reaction
Problem: The reaction mixture becomes cloudy or a precipitate forms.
| Possible Cause | Troubleshooting Steps |
| Low Solubility of the Dye | This compound has poor solubility in aqueous buffers. Ensure that the stock solution in organic solvent is fully dissolved before adding it to the reaction mixture. Avoid adding a large volume of the organic stock solution, as this can cause the dye to precipitate. |
| Protein Aggregation | Changes in pH or the addition of reagents can cause the target protein to aggregate and precipitate.[8] Ensure the protein is soluble and stable in the chosen reaction buffer. Consider performing a buffer exchange prior to the labeling reaction.[8] High concentrations of EDC have also been reported to sometimes cause protein precipitation.[8] |
Experimental Protocols
General Protocol for EDC/NHS Coupling of this compound to a Protein
This protocol provides a general guideline. Optimization of reactant concentrations and reaction times may be necessary for specific applications.
Materials:
-
This compound
-
Protein to be labeled in a suitable buffer (e.g., PBS, MES, or HEPES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (optional, e.g., hydroxylamine (B1172632) or Tris buffer)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Prepare fresh solutions of EDC and (sulfo-)NHS in Activation Buffer or water immediately before use.
-
-
Activation of this compound (Two-Step Protocol):
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a molar excess of EDC and (sulfo-)NHS to the dye solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the dye.
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Coupling to the Protein:
-
Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the protein solution to the activated dye mixture. The molar ratio of dye to protein will need to be optimized for the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as hydroxylamine or a primary amine-containing buffer (e.g., Tris) can be added.
-
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol for Assessing the Stability of this compound in Different Buffers
This protocol allows for a qualitative and semi-quantitative assessment of the dye's stability over time.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Buffers to be tested (e.g., PBS, MES, HEPES at various pH values)
-
Spectrofluorometer or fluorescence plate reader
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in each of the test buffers at a final concentration suitable for fluorescence and absorbance measurements (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the buffer.
-
Prepare a control sample of the dye in a stable organic solvent (e.g., DMSO).
-
-
Initial Measurements (Time = 0):
-
Immediately after preparation, measure the absorbance spectrum of each sample to check for signs of aggregation (e.g., scattering or changes in the spectral shape).
-
Measure the fluorescence emission spectrum (exciting at ~542 nm) and record the peak fluorescence intensity.
-
-
Incubation:
-
Store the samples under desired conditions (e.g., 4°C, room temperature, 37°C) and protect them from light.
-
-
Time-Course Measurements:
-
At regular intervals (e.g., 1, 4, 8, 24, 48 hours), repeat the absorbance and fluorescence measurements for each sample.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) versus time for each buffer condition.
-
Analyze the absorbance spectra for any changes over time that might indicate degradation or aggregation. A stable dye should show minimal change in both fluorescence intensity and absorbance spectrum over the time course of the experiment.
-
Data Presentation
Table 1: Recommended Buffers for this compound Labeling Reactions
| Buffer | pH Range | Compatibility with EDC/NHS Chemistry | Notes |
| MES | 5.5 - 6.7 | Excellent for Activation Step | Does not contain primary amines or carboxylates. |
| HEPES | 6.8 - 8.2 | Good for Coupling Step | Generally non-reactive towards EDC/NHS reagents. |
| PBS | 7.0 - 7.6 | Good for Coupling Step | Widely used, but ensure it is free of amine-containing additives. |
| Borate | 8.0 - 9.2 | Suitable for Coupling Step | Can be used for reactions requiring a more basic pH. |
| Tris | 7.0 - 9.0 | Not Recommended | Contains primary amines that will compete with the labeling reaction. |
| Glycine | 2.2-3.6, 8.6-10.6 | Not Recommended | Contains a primary amine and a carboxyl group. |
| Acetate | 3.8 - 5.2 | Not Recommended | Contains carboxyl groups that will compete with the dye for EDC activation. |
Visualizations
References
- 1. This compound | CAS: 287384-28-5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Water-soluble BODIPY and aza-BODIPY dyes: synthetic progress and applications [journal.hep.com.cn]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Minimizing dye-induced artifacts in BDP TMR imaging.
Welcome to the technical support center for BDP TMR (BODIPY-TMR) imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize dye-induced artifacts and ensure high-quality, reliable imaging data.
Frequently Asked Questions (FAQs)
Q1: What is BDP TMR and what are its primary advantages?
BDP TMR (Boron-Dipyrromethene Tetramethylrhodamine) is a bright, red-orange fluorescent dye known for its exceptional photostability and high fluorescence quantum yield.[1][2] Its key advantages include sharp absorption and emission peaks which reduce spectral overlap, high brightness, and resistance to photobleaching, making it ideal for sensitive and long-term imaging applications like fluorescence microscopy and fluorescence polarization assays.[1][2]
Q2: What are the spectral properties of BDP TMR?
BDP TMR is spectrally similar to TAMRA (Tetramethylrhodamine).[2][3] It is well-suited for standard TAMRA filter sets. Key spectral characteristics are summarized in the table below.
Q3: What are the most common artifacts encountered in BDP TMR imaging?
The most common artifacts include:
-
Phototoxicity: Light-induced damage to cells, leading to altered morphology (e.g., membrane blebbing, vacuole formation) and cell death.[4][5] This is often caused by high laser power or prolonged exposure.[4]
-
Photobleaching: The irreversible loss of fluorescence due to photochemical destruction of the fluorophore under illumination.[4]
-
Non-specific Binding: The dye or dye-conjugate adheres to cellular structures or surfaces (like the coverslip) that are not the intended target, resulting in high background signal.[6]
-
Dye Aggregation: BDP dyes, which are often hydrophobic, can form aggregates in aqueous solutions.[2][7][8] This appears as bright, punctate staining that is not representative of target localization.
-
Spectral Bleed-through: Signal from BDP TMR is detected in an adjacent spectral channel (e.g., a far-red channel), which can lead to false colocalization.[9]
Data & Properties
Table 1: Photophysical Properties of BDP TMR
| Property | Value | Source |
| Excitation Maximum | ~542-544 nm | [1][10][11] |
| Emission Maximum | ~570-574 nm | [1][10][11] |
| Stokes Shift | ~26-32 nm | [1] |
| Molar Extinction Coefficient | ~55,000 L⋅mol⁻¹⋅cm⁻¹ | [10][11] |
| Fluorescence Quantum Yield | ~0.64 to nearly 1.0 | [2][10][11] |
| Recommended Storage | -20°C in the dark, desiccated | [3][10][11] |
Troubleshooting Guide
This guide addresses specific problems you may encounter during your imaging experiments.
Table 2: Troubleshooting Common BDP TMR Imaging Artifacts
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / Diffuse Signal | 1. Excess Dye Concentration: Too much dye leads to unbound molecules in the imaging medium. 2. Non-specific Binding: The hydrophobic nature of the dye can cause it to stick to unintended targets or surfaces.[6] 3. Inadequate Washing: Insufficient removal of unbound dye after staining. | 1. Titrate Dye Concentration: Perform a concentration gradient to find the lowest effective concentration. 2. Increase Wash Steps: Add 1-2 additional wash steps with an appropriate buffer (e.g., PBS with 0.1% BSA) to remove unbound dye. 3. Use a Blocking Agent: Pre-incubate cells with a blocking buffer (e.g., PBS with 1-5% BSA) to reduce non-specific binding sites. |
| Bright, Punctate Staining (Dots) | 1. Dye Aggregation: BDP TMR can aggregate in aqueous buffers, especially at high concentrations.[7][8] 2. Precipitation: The dye may have precipitated out of solution during storage or preparation. | 1. Prepare Fresh Dye Solutions: Use freshly prepared dye from a stock solution for each experiment. 2. Filter the Staining Solution: Before use, filter the diluted dye solution through a 0.2 µm syringe filter to remove aggregates. 3. Check Solvent Compatibility: Ensure the final concentration of any organic solvent (like DMSO) is low enough (<0.5%) to not cause precipitation in your aqueous buffer. |
| Signal Fades Quickly / Photobleaching | 1. High Laser Power: Excessive illumination intensity rapidly destroys the fluorophore.[4] 2. Prolonged Exposure Time: Long or repeated exposures accumulate photochemical damage.[4] | 1. Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio. 2. Minimize Exposure Time: Use shorter exposure times and reduce the frequency of image acquisition (time-lapse). 3. Use Antifade Reagents: Mount your sample in a commercial antifade mounting medium. |
| Cell Morphology Changes / Cell Death | 1. Phototoxicity: High-intensity light generates reactive oxygen species (ROS) that damage cellular components.[4][5][12] 2. Dye Cytotoxicity: The dye itself, especially at high concentrations, may be toxic to the cells. | 1. Lower Illumination Dose: Reduce both laser power and exposure time.[4] 2. Use Longer Wavelengths if Possible: While BDP TMR has a set excitation, for multi-color imaging, prioritize longer wavelength dyes which are generally less phototoxic. 3. Perform a Cytotoxicity Assay: Test a range of dye concentrations on your cells to determine a non-toxic working concentration. 4. Maintain Optimal Imaging Conditions: Use a heated stage and CO₂ incubator to ensure cell health during live-cell imaging. |
| False Colocalization / Signal in Wrong Channel | 1. Spectral Bleed-through: The emission tail of BDP TMR extends into the detection window of a longer-wavelength fluorophore.[9] 2. Photoconversion ("Photoblueing"): Some organic dyes can be photoconverted to a blue-shifted species under intense illumination, causing signal to appear in a shorter-wavelength channel.[13][14] | 1. Use Sequential Scanning: For multi-color confocal imaging, acquire each channel sequentially rather than simultaneously. 2. Narrow the Detection Window: Adjust the emission bandwidth on your detector to be as narrow as possible while still capturing sufficient signal. 3. Perform Spectral Unmixing: If available on your system, use spectral imaging and linear unmixing to computationally separate the overlapping signals. 4. Confirm with Single-Stain Controls: Image cells stained only with BDP TMR to see how much signal, if any, is detected in other channels. |
Diagrams & Workflows
Artifact Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose and resolve common imaging artifacts.
Caption: Decision tree for identifying and solving BDP TMR imaging artifacts.
General Experimental Workflow
This diagram outlines the key steps for a successful BDP TMR imaging experiment, from preparation to analysis.
Caption: Standard workflow for cell staining and imaging with BDP TMR.
Experimental Protocols
Protocol 1: Optimizing BDP TMR Staining Concentration
The goal of titration is to find the lowest dye concentration that provides the best signal-to-noise ratio with minimal background.[15]
Materials:
-
Cells cultured on imaging-grade glass-bottom dishes or coverslips.
-
BDP TMR stock solution (e.g., 1 mM in DMSO).
-
Imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Prepare a Dilution Series: Create a series of BDP TMR dilutions in imaging medium. A good starting range is 10 nM to 1 µM (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).
-
Prepare Control: Include a "no dye" control dish to assess autofluorescence.
-
Staining: Remove the culture medium from the cells and replace it with the various BDP TMR dilutions.
-
Incubation: Incubate the cells under their normal culture conditions (e.g., 37°C, 5% CO₂) for a predetermined time (a good starting point is 15-30 minutes).
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells two to three times with pre-warmed imaging medium or PBS.
-
After the final wash, add fresh, pre-warmed imaging medium to the dish.
-
-
Imaging:
-
Image each concentration using identical acquisition settings (e.g., laser power, gain, exposure time).
-
Start with a low laser power to avoid photobleaching.
-
-
Analysis:
-
Compare the images. Identify the lowest concentration that gives a bright, specific signal on the target structure without causing high background or visible artifacts.
-
Plot the signal intensity of the target structure versus the background intensity for each concentration to determine the optimal signal-to-noise ratio.[15]
-
Protocol 2: Minimizing Phototoxicity and Photobleaching
This protocol provides a systematic approach to setting up imaging parameters to preserve sample health and signal integrity.
Materials:
-
Optimally stained cells from Protocol 1.
-
Confocal or fluorescence microscope with adjustable laser power and exposure settings.
Procedure:
-
Find Focus with Low Light: Use transmitted light (DIC/phase contrast) or very low fluorescence illumination to find the focal plane. This minimizes light exposure before the experiment begins.
-
Set Initial Laser Power: Start with a very low laser power (e.g., 0.1-1% of maximum).
-
Adjust Detector Gain/Sensitivity: Increase the detector gain or camera sensitivity to see a faint signal. It is generally better to use a higher gain and lower laser power than the reverse.
-
Determine Minimum Laser Power: Gradually increase the laser power until the signal from your target is clearly distinguishable from the background noise. This is your optimal laser power.
-
Set Minimum Exposure Time: For camera-based systems, reduce the exposure time to the shortest duration that still provides a clear image with the laser power you just determined.
-
Time-Lapse Optimization: If acquiring a time-lapse series, increase the interval between acquisitions as much as your experimental question allows. This gives the sample time to recover and reduces the total light dose.
-
Acquire a Test Series: Image a single field of view over time using your optimized settings.
-
Assess Cell Health and Signal Stability:
-
Phototoxicity: Look for any signs of cellular stress, such as membrane blebbing, vacuole formation, or apoptosis.[4][5]
-
Photobleaching: Quantify the fluorescence intensity of the target structure over the time series. If the signal drops by more than 10-20% over the course of your experiment, your settings may still be too harsh.
-
-
Iterate if Necessary: If you observe phototoxicity or significant photobleaching, return to step 2 and further reduce the laser power and/or exposure times.
References
- 1. Analog of BODIPY™ TMR - BDP TMR | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. On the Aggregation Behaviour and Spectroscopic Properties of Alkylated and Annelated Boron‐Dipyrromethene (BODIPY) Dyes in Aqueous Solution | CiNii Research [cir.nii.ac.jp]
- 9. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. BDP TMR X NHS ester | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to handle and store BDP TMR carboxylic acid properly.
This technical support center provides guidance on the proper handling, storage, and use of BDP TMR carboxylic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored at -20°C in a dark, dry place to ensure its long-term stability and prevent degradation.[1][2] It is recommended to desiccate the product to protect it from moisture.[2][3] The compound is typically shipped at room temperature, but upon receipt, it should be transferred to the recommended storage conditions.[2][3] Properly stored, the product is stable for up to 24 months.[2][4]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols.[1][3][5] This solubility profile allows for its use in a variety of experimental setups.
Q3: What are the spectral properties of this compound?
A3: this compound is a bright and photostable fluorescent dye.[1] Its spectral characteristics make it suitable for various fluorescence-based applications. The key spectral properties are summarized in the table below.
Q4: What are the primary applications of this compound?
A4: This fluorescent dye is widely used in biological research for applications such as:
-
Fluorescence Microscopy: Its brightness and photostability make it ideal for high-resolution cellular and molecular imaging.[1]
-
Fluorescence Polarization Assays: The strong fluorescence enables accurate studies of molecular interactions.[1]
-
Biomolecule Labeling: The carboxylic acid group allows for covalent labeling of proteins, peptides, and other biomolecules containing primary amine groups.[1]
-
Non-reactive Control: It can be used as a non-reactive control in experiments alongside reactive derivatives of BDP TMR.[2][3]
-
Steglich Esterification: The carboxylic acid moiety can participate in Steglich esterification reactions.[2][3]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁BF₂N₂O₃ | [1][3] |
| Molecular Weight | 398.21 g/mol | [1][3] |
| Excitation Maximum (λ_abs_) | ~542-545 nm | [1][3] |
| Emission Maximum (λ_em_) | ~570-574 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | [2][5] |
| Fluorescence Quantum Yield (Φ) | 0.95 | [3] |
| Storage Temperature | -20°C | [1][2] |
| Shelf Life | 24 months | [2][4] |
Troubleshooting Guide
Issue 1: Low or no fluorescence signal after labeling.
-
Possible Cause 1: Inefficient Conjugation. The carboxylic acid group requires activation to react with primary amines.
-
Solution: Ensure you are using a suitable activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in your reaction mixture to facilitate amide bond formation.
-
-
Possible Cause 2: Incorrect Buffer. The pH of the reaction buffer can significantly impact the conjugation efficiency.
-
Solution: Use a buffer with a pH in the range of 7-8.5 for optimal amine labeling. Avoid amine-containing buffers like Tris, as they will compete with your target molecule for conjugation.
-
-
Possible Cause 3: Dye Degradation. Improper storage or exposure to light can lead to photobleaching and degradation of the dye.
-
Solution: Always store the dye at -20°C in the dark. Prepare solutions fresh and protect them from light as much as possible during the experiment.
-
Issue 2: High background fluorescence.
-
Possible Cause 1: Excess Unconjugated Dye. Residual, unreacted dye in the sample will contribute to background signal.
-
Solution: Purify your labeled biomolecule to remove any unconjugated this compound. This can be achieved through methods like dialysis, size-exclusion chromatography, or spin columns.
-
-
Possible Cause 2: Non-specific Binding. The dye may non-specifically adsorb to surfaces or other molecules in your sample.
-
Solution: Include a blocking step in your protocol (e.g., with BSA) if working with cells or tissues. Adding a small amount of a non-ionic detergent like Tween-20 to your wash buffers can also help reduce non-specific binding.
-
Issue 3: Unexpected precipitation of the dye during the experiment.
-
Possible Cause 1: Low Solubility in Aqueous Buffers. BDP TMR is a hydrophobic dye and may precipitate in purely aqueous solutions, especially at high concentrations.[6]
-
Solution: First, dissolve the dye in a small amount of an organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in your reaction mixture is compatible with your target biomolecule.
-
Experimental Protocols
General Protocol for Amine Labeling
This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.
Caption: Workflow for labeling proteins with this compound.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common issues.
Caption: Decision tree for troubleshooting BDP TMR experiments.
References
Validation & Comparative
A Head-to-Head Comparison: BDP TMR Carboxylic Acid vs. TAMRA for Protein Labeling
For researchers, scientists, and drug development professionals, the precise fluorescent labeling of proteins is a cornerstone of modern biological research. The choice of fluorophore can dramatically impact the quality and reliability of experimental data. This guide provides an in-depth, objective comparison of two popular red fluorescent dyes: BDP TMR carboxylic acid and Tetramethylrhodamine (TAMRA).
This comparison will delve into their chemical properties, spectral characteristics, and performance in protein labeling applications, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
To facilitate a rapid comparison, the key quantitative data for BDP TMR and TAMRA are summarized below.
| Property | BDP TMR | TAMRA |
| Excitation Maximum (nm) | ~542 - 545 | ~540 - 556 |
| Emission Maximum (nm) | ~570 - 574 | ~565 - 580 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~55,000 | ~90,000 - 95,000 |
| Fluorescence Quantum Yield | ~0.64 - 0.95 | ~0.3 - 0.5 |
| Photostability | High | Moderate |
| pH Sensitivity | Relatively pH-insensitive (pH 4-10)[1] | pH-dependent (optimal in neutral to slightly acidic conditions) |
| Hydrophobicity | More hydrophobic | Moderately hydrophobic |
| Reactive Form Discussed | Carboxylic Acid | Carboxylic Acid (for comparison, though NHS ester is more common) |
Delving Deeper: A Detailed Comparison
Spectral Properties
Both BDP TMR and TAMRA are bright, red-orange fluorescent dyes, making them suitable for detection in similar fluorescence channels. BDP TMR is a borondipyrromethene-based dye, while TAMRA is a rhodamine-based dye.[2] While their excitation and emission maxima are similar, a key differentiator is their quantum yield. BDP TMR exhibits a significantly higher quantum yield, often approaching unity, which translates to a much brighter fluorescent signal compared to TAMRA.[2]
Chemical Properties and Labeling Chemistry
The most common method for labeling proteins with TAMRA involves the use of an N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with primary amines on the protein (e.g., lysine (B10760008) residues and the N-terminus) to form stable amide bonds. BDP TMR is also available as an NHS ester. However, for the purpose of this comparison, we are focusing on the carboxylic acid forms.
To conjugate a carboxylic acid dye to a protein's primary amines, a two-step reaction involving a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is typically employed. This process first activates the carboxylic acid group of the dye, which then reacts with the amine groups on the protein.
A notable difference in their chemical nature is their pH sensitivity and hydrophobicity. TAMRA's fluorescence is known to be pH-dependent, with optimal performance in neutral to slightly acidic conditions. In contrast, BDP TMR's fluorescence is stable over a broader pH range (pH 4-10), offering more flexibility in experimental buffer conditions.[1] BDP TMR is also generally more hydrophobic than TAMRA, which can be a consideration for the solubility and potential aggregation of the labeled protein.
Performance: Photostability and Brightness
A critical advantage of BDP TMR over TAMRA is its superior photostability.[2] BODIPY-based dyes are renowned for their resistance to photobleaching, allowing for longer exposure times and more robust imaging, particularly in demanding applications like single-molecule studies and time-lapse microscopy. While direct quantitative comparisons in the same study are scarce, the general consensus in the literature is that BODIPY dyes are significantly more photostable than rhodamines.[3][4]
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While TAMRA has a higher molar extinction coefficient, the significantly higher quantum yield of BDP TMR results in it being a much brighter dye overall.[2] This increased brightness can lead to a better signal-to-noise ratio and the ability to detect proteins of lower abundance.
Experimental Protocols
Protein Labeling with this compound (Two-Step EDC/Sulfo-NHS Protocol)
This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., 0.1 M MES, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Activation of BDP TMR:
-
Add a 1.5 to 2-fold molar excess of EDC and a 2.5 to 3-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Protein:
-
Add the activated BDP TMR solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 fold molar excess of dye is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.
Protein Labeling with TAMRA-NHS Ester (One-Step Protocol)
This is a more straightforward protocol as the NHS ester is already activated for reaction with amines.
Materials:
-
TAMRA-NHS ester
-
Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the TAMRA-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation:
-
Add the TAMRA-NHS ester solution to the protein solution. A 5-10 fold molar excess of the dye is a common starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Purify the labeled protein using a size-exclusion chromatography column.
Visualizing Workflows and Concepts
To better illustrate the processes and applications discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow: Protein Labeling
Caption: Protein labeling workflows for this compound and TAMRA-NHS ester.
Conceptual Diagram: Förster Resonance Energy Transfer (FRET)
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Conclusion: Making the Right Choice
The selection between this compound and TAMRA for protein labeling hinges on the specific demands of the experiment.
Choose this compound when:
-
High brightness and signal-to-noise are critical: Its superior quantum yield makes it ideal for detecting low-abundance proteins or for applications requiring a strong signal.
-
Photostability is paramount: For long-term imaging, time-lapse microscopy, or single-molecule studies, the enhanced photostability of BDP TMR will yield more reliable data.
-
A wide range of pH conditions is necessary: Its fluorescence is stable across a broad pH range, offering greater experimental flexibility.
Choose TAMRA when:
-
A well-established and simpler labeling protocol is preferred: The one-step NHS ester chemistry is widely used and straightforward.
-
Cost is a significant factor: TAMRA and its derivatives are often more economical.
-
Moderate brightness and photostability are sufficient for the application.
References
A Head-to-Head Comparison of BDP TMR, Cy3, and Cy5 Carboxylic Acid Dyes for Biological Imaging
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of three widely used fluorescent dyes: BDP TMR carboxylic acid, Cy3 carboxylic acid, and Cy5 carboxylic acid. We will delve into their photophysical properties, photostability, and pH sensitivity, supported by experimental data and detailed protocols to aid in your selection process.
At a Glance: Key Photophysical Properties
The performance of a fluorescent dye is primarily determined by its photophysical characteristics. Brightness, a key parameter for sensitive detection, is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of light emission). Photostability, or the dye's resistance to fading upon light exposure, is crucial for quantitative and long-term imaging experiments.
| Property | This compound | Cy3 carboxylic acid | Cy5 carboxylic acid |
| Excitation Maximum (λex) | ~542-545 nm | ~550-555 nm | ~646-649 nm |
| Emission Maximum (λem) | ~570-574 nm | ~570-572 nm | ~662-670 nm |
| Molar Extinction Coefficient (ε) in PBS (M⁻¹cm⁻¹) | ~55,000 | ~150,000 | ~250,000 |
| Fluorescence Quantum Yield (Φ) in PBS | ~0.64-0.95 | ~0.15-0.31 | ~0.20-0.27 |
| Calculated Brightness (ε × Φ) | ~35,200 - 52,250 | ~22,500 - 46,500 | ~50,000 - 67,500 |
| Color | Orange-Red | Orange-Red | Far-Red |
In-Depth Performance Analysis
Brightness
Brightness is a critical factor for achieving a high signal-to-noise ratio in fluorescence imaging. Based on the calculated brightness (molar extinction coefficient multiplied by the quantum yield), Cy5 emerges as the brightest of the three dyes, primarily due to its exceptionally high molar extinction coefficient. BDP TMR also demonstrates strong brightness, attributable to its very high quantum yield, which approaches unity in some cases. While Cy3 is a widely used and reliable dye, its overall brightness is generally lower than that of BDP TMR and Cy5 under comparable conditions.
Photostability
The ability of a fluorophore to resist photobleaching is essential for quantitative analysis and for imaging techniques that require prolonged or intense light exposure, such as super-resolution microscopy. While quantitative photobleaching data can vary depending on the experimental setup (e.g., laser power, illumination time, and sample environment), general trends can be observed.
BODIPY dyes, including BDP TMR , are renowned for their exceptional photostability. Cyanine (B1664457) dyes like Cy3 and Cy5 exhibit moderate photostability. However, it's important to note that the photostability of cyanine dyes can be enhanced through the use of antifade mounting media and oxygen scavenging systems. In demanding applications requiring high-intensity illumination, BDP TMR may offer a more stable signal over time.
pH Sensitivity
The fluorescence of a dye should ideally be stable across the range of pH values encountered in biological experiments. Both Cy3 and Cy5 are known to be relatively insensitive to pH in the physiological range (typically pH 4-10)[1]. BDP TMR also exhibits good pH stability in the physiological range, although some BODIPY-based dyes can show a decrease in fluorescence in highly acidic environments. For most cellular and in vivo imaging applications, all three dyes offer reliable performance in terms of pH stability.
Chemical Structures
Familiarity with the chemical structures of these dyes is beneficial for understanding their properties and potential interactions.
Caption: Chemical structures of BDP TMR, Cy3, and Cy5 carboxylic acids.
Experimental Protocols
To facilitate a standardized comparison of these dyes in your own laboratory setting, we provide the following experimental protocols.
Experimental Workflow for Comparing Dye Brightness
The brightness of a fluorescent dye when conjugated to a biomolecule is a key performance indicator. This workflow outlines a method for comparing the brightness of antibody-dye conjugates.
Caption: A generalized workflow for the comparison of fluorescent dye brightness.
Protocol for Measuring Photostability
This protocol provides a method for assessing the photostability of fluorescent dyes in a microscopy setting.
-
Sample Preparation: Prepare slides with cells or tissues labeled with each of the dye-antibody conjugates at a similar degree of labeling and concentration.
-
Image Acquisition Setup:
-
Use a fluorescence microscope with a stable light source (e.g., laser or LED).
-
Set the excitation wavelength and filter sets appropriate for each dye.
-
Use the same objective lens and camera settings (exposure time, gain) for all samples.
-
-
Initial Imaging: Acquire an initial image of a field of view for each sample.
-
Continuous Illumination: Continuously illuminate the same field of view with the excitation light at a constant intensity.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) over a defined period (e.g., 5-10 minutes).
-
Data Analysis:
-
Select a region of interest (ROI) in the images for each time point.
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.
-
The rate of fluorescence decay is an indicator of the dye's photostability, with a slower decay indicating higher photostability.
-
Standard Immunofluorescence Staining Protocol
This protocol provides a general guideline for indirect immunofluorescence staining of cultured cells.
Caption: A step-by-step workflow for indirect immunofluorescence staining.
Conclusion and Recommendations
The choice between BDP TMR, Cy3, and Cy5 carboxylic acid dyes will depend on the specific requirements of your experiment.
-
For applications demanding the highest brightness , particularly in the far-red spectrum to minimize autofluorescence, Cy5 is an excellent choice.
-
When photostability is the primary concern , especially for experiments involving long-term imaging or high-intensity illumination, BDP TMR is a superior option.
-
Cy3 remains a versatile and reliable dye for a wide range of applications, offering a good balance of brightness and photostability in the orange-red spectrum.
It is always recommended to empirically test a few selected dyes under your specific experimental conditions to determine the optimal choice for your research needs. This guide provides the foundational data and protocols to make an informed decision and achieve high-quality, reproducible results.
References
BDP TMR: A Head-to-Head Quantum Yield Comparison with Leading Fluorophores
In the landscape of fluorescent probes, the selection of a fluorophore with optimal photophysical properties is paramount for achieving high-quality, reproducible data in biological research and drug development. This guide provides an objective comparison of the quantum yield of BDP TMR, a borondipyrromethene fluorophore, against other widely used fluorescent dyes: Fluorescein, Rhodamine B, Cy3, and Cy5. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorescent signal, which is crucial for sensitive detection and imaging. The quantum yields of BDP TMR and other common fluorophores are summarized in the table below. BDP TMR exhibits a high quantum yield, positioning it as a strong performer in its spectral class.[1][2]
| Fluorophore | Quantum Yield (Φ) | Solvent/Condition |
| BDP TMR | 0.64 | Not Specified[1][2] |
| Fluorescein | 0.97 | Basic Ethanol[3] |
| 0.79 | Ethanol[4] | |
| 0.79 | 0.1 M NaOH | |
| Rhodamine B | 0.97 - 0.69 | Ethanol[5] |
| 0.70 | Ethanol | |
| 0.65 | Basic Ethanol[6] | |
| 0.49 | Ethanol[6] | |
| 0.31 | Water[7] | |
| Cy3 | 0.15 | PBS[8] |
| 0.04 | Aqueous Solution[9][10] | |
| Cy5 | 0.27 | PBS |
| 0.40 | Ethanol | |
| 0.30 | Aqueous Solution[9][10] |
Note: The quantum yield of fluorophores is highly dependent on their local environment, including solvent polarity, pH, and temperature. The data presented here is compiled from various sources and reflects these differing conditions.
Understanding the Significance of BDP TMR's High Quantum Yield
BDP TMR is a borondipyrromethene fluorophore designed to be spectrally similar to tetramethylrhodamine (B1193902) (TMR).[11] A key advantage of BDP TMR is its high quantum yield, which approaches unity in certain conditions, making it significantly brighter than traditional rhodamine dyes.[11] This high brightness is a result of the rigid boron-dipyrromethene core structure, which minimizes non-radiative decay pathways and maximizes fluorescent emission. Its excellent photostability further enhances its utility in demanding imaging applications.
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorescent compound is typically determined using a comparative method, referencing a standard with a known quantum yield.
Principle
The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a reference standard. The following equation is used:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., BDP TMR)
-
Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.79)
-
Appropriate solvent (e.g., ethanol, PBS)
Procedure
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure the solutions are in the linear range and to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the standard.
-
Record the fluorescence emission spectrum for each dilution of the standard.
-
Repeat the process for the sample, using its absorbance maximum as the excitation wavelength.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Gradient: Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the Quantum Yield: Use the formula above to calculate the quantum yield of the sample. If the same solvent is used for both the sample and the standard, the refractive index term (ηX2 / ηST2) becomes 1.
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the key steps in determining the relative quantum yield of a fluorophore.
Caption: Workflow for relative quantum yield determination.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. BDP TMR X NHS ester | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Spectrum [BODIPY TMR] | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. BDP TMR azide | Fluorescent Dye | 2183473-25-6 | Invivochem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
A Comparative Guide to the Photostability of BDP TMR Carboxylic Acid and Other Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of a robust and reliable fluorescent probe is paramount. Photostability, the ability of a fluorophore to resist degradation upon exposure to light, is a critical parameter that directly impacts the quality and duration of imaging experiments. This guide provides an objective comparison of the photostability of BDP TMR carboxylic acid against other widely used fluorescent dyes, supported by quantitative data and a detailed experimental protocol for assessing photostability.
This compound is a borondipyrromethene (BODIPY) dye known for its brightness and photostability.[1][2] BODIPY dyes, in general, are recognized for their high thermal and photochemical stability.[2][3] This makes them attractive alternatives to more traditional fluorophores that can be prone to rapid photobleaching.
Quantitative Comparison of Fluorophore Photostability
The selection of an appropriate fluorophore requires a careful consideration of its photophysical properties. The following table summarizes key parameters for this compound and other common dyes, including tetramethylrhodamine (B1193902) (TMR), Rhodamine B, and the cyanine (B1664457) dye Cy5.
| Property | This compound | TMR | Rhodamine B | Cy5 |
| Excitation Maximum (λ_max) | ~542 nm[1][4] | Varies with derivative | ~555 nm | ~649 nm |
| Emission Maximum (λ_em) | ~574 nm[1][4] | Varies with derivative | ~580 nm | ~670 nm |
| Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) | 55,000[4] | ~90,000 | ~106,000[5] | ~250,000[5] |
| Fluorescence Quantum Yield (Φ_f) | 0.64[4] | Varies | ~0.31 in water[5] | ~0.20[5] |
| Relative Photostability | High[1][2][] | Moderate | Moderate[5] | High[5] |
Note: The photophysical properties of fluorophores can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules.[5]
Experimental Determination of Photostability
To empirically evaluate and compare the photostability of different fluorophores, a standardized experimental protocol is essential. The following methodology outlines a common approach for measuring photobleaching rates using fluorescence microscopy.
Experimental Protocol: Measuring Photobleaching Rates
1. Sample Preparation:
-
Prepare solutions of the fluorescent dyes (e.g., this compound, TMR, Rhodamine B, Cy5) at a concentration of 1 µM in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Alternatively, for comparing fluorophores conjugated to biomolecules, prepare samples of the labeled biomolecule at a consistent dye-to-protein ratio.
-
Mount a small volume of the dye solution on a microscope slide and cover with a coverslip. To minimize evaporation, seal the edges of the coverslip with nail polish or a suitable sealant.
2. Imaging Setup:
-
Use a widefield or confocal fluorescence microscope equipped with appropriate excitation light sources (e.g., lasers or filtered lamps) and emission filters for each fluorophore.
-
BDP TMR/TMR/Rhodamine B: Excitation around 540-560 nm, Emission collected around 570-620 nm.[1][4][5]
-
Cy5: Excitation around 630-650 nm, Emission collected around 660-710 nm.[5]
-
Set the illumination power to a constant and defined level for all experiments (e.g., 10 W/cm²).
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for efficient light collection.
3. Data Acquisition:
-
Acquire a time-lapse series of images of the fluorescent sample under continuous illumination.
-
Capture images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
Ensure that the imaging parameters (e.g., exposure time, camera gain) are kept constant throughout the experiment for all dyes being compared.
4. Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area for each image in the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching half-life (t_1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Experimental Workflow
The following diagram illustrates the general workflow for a comparative photostability experiment.
Conclusion
The selection of a fluorescent dye with high photostability is crucial for the success of fluorescence-based research, particularly for experiments requiring long-term imaging. This compound, belonging to the photostable BODIPY family of dyes, presents a compelling option for researchers.[1][2][] While dyes like Cy5 also exhibit high photostability, BDP TMR offers a high fluorescence quantum yield, contributing to brighter signals.[4][5] For applications where photobleaching is a limiting factor, this compound and other BODIPY-based dyes are excellent alternatives to traditional fluorophores like fluorescein (B123965) and rhodamine derivatives. The provided experimental protocol offers a standardized method for researchers to perform their own comparative photostability studies, ensuring the selection of the most appropriate fluorophore for their specific experimental needs.
References
Spectral Overlap between BDP TMR Carboxylic Acid and GFP: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorophores is paramount for designing robust and sensitive fluorescence-based assays. This guide provides a detailed comparison of the spectral overlap between BDP TMR carboxylic acid, a bright and photostable synthetic dye, and Green Fluorescent Protein (GFP), a widely used genetically encoded fluorescent reporter. The potential for Förster Resonance Energy Transfer (FRET) between these two molecules makes their spectral compatibility a key consideration for developing novel biosensors and imaging probes.
Spectral Properties of this compound and Enhanced Green Fluorescent Protein (EGFP)
A critical factor in determining the potential for FRET between two fluorophores is the degree of overlap between the emission spectrum of the donor molecule and the excitation spectrum of the acceptor molecule. In this guide, we will focus on the common variant, Enhanced Green Fluorescent Protein (EGFP), as the potential donor and this compound as the potential acceptor.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| EGFP (Donor) | ~488[1] | ~509[1][2] | ~56,000 | ~0.60 |
| This compound (Acceptor) | ~542-545[3][4] | ~570-574[3][4] | ~80,000 | ~0.95[4] |
Understanding Spectral Overlap and its Significance for FRET
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[5] The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra. A larger spectral overlap integral (J(λ)) results in a greater Förster distance (R₀), which is the distance at which FRET efficiency is 50%.[6]
The emission spectrum of EGFP, peaking at approximately 509 nm, shows a significant overlap with the excitation spectrum of this compound, which has its maximum around 542-545 nm. This overlap is the fundamental requirement for FRET to occur between these two fluorophores.
Figure 1. Conceptual diagram of spectral overlap enabling FRET.
Experimental Protocols
Accurate characterization of spectral overlap and FRET efficiency requires careful experimental design and execution. Below are detailed protocols for key experiments.
Protocol 1: Measurement of Fluorescence Spectra
This protocol outlines the steps to acquire the excitation and emission spectra of this compound and EGFP.
Materials:
-
Spectrofluorometer with monochromators for both excitation and emission
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified EGFP protein
-
This compound stock solution (in DMSO)
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Sample Preparation:
-
EGFP: Dilute the purified EGFP in PBS to a final concentration that gives an absorbance of approximately 0.05 at its excitation maximum (~488 nm) to avoid inner filter effects.
-
This compound: Dilute the this compound stock solution in PBS to a similar absorbance range at its excitation maximum (~542 nm).
-
Blank: Prepare a cuvette with PBS only to measure and subtract the background signal.
-
-
Measurement of Emission Spectrum:
-
Place the blank cuvette in the spectrofluorometer and record a blank scan over the desired emission wavelength range.
-
Replace the blank with the EGFP sample. Set the excitation wavelength to 488 nm and scan the emission from 500 nm to 700 nm.
-
Replace the EGFP sample with the this compound sample. Set the excitation wavelength to 542 nm and scan the emission from 550 nm to 750 nm.
-
Subtract the blank spectrum from the sample spectra.
-
-
Measurement of Excitation Spectrum:
-
Place the blank cuvette in the spectrofluorometer and record a blank scan over the desired excitation wavelength range.
-
Replace the blank with the EGFP sample. Set the emission wavelength to 509 nm and scan the excitation from 400 nm to 500 nm.
-
Replace the EGFP sample with the this compound sample. Set the emission wavelength to 574 nm and scan the excitation from 450 nm to 560 nm.
-
Subtract the blank spectrum from the sample spectra.
-
-
Data Correction:
-
Correct the recorded spectra for instrument-specific variations in lamp intensity and detector sensitivity using correction files provided by the instrument manufacturer.
-
Protocol 2: Determination of FRET Efficiency by Sensitized Emission
This protocol describes how to measure FRET efficiency by detecting the sensitized emission of the acceptor (BDP TMR) upon excitation of the donor (EGFP).
Materials:
-
Microscope equipped with appropriate filter sets for EGFP and BDP TMR
-
Samples co-labeled with EGFP and BDP TMR
-
Control samples labeled with only EGFP (donor-only)
-
Control samples labeled with only BDP TMR (acceptor-only)
Procedure:
-
Image Acquisition:
-
Donor Channel: Excite the sample at the EGFP excitation wavelength (e.g., 488 nm) and collect the emission at the EGFP emission wavelength (e.g., 500-530 nm).
-
Acceptor Channel: Excite the sample at the BDP TMR excitation wavelength (e.g., 543 nm) and collect the emission at the BDP TMR emission wavelength (e.g., 560-600 nm).
-
FRET Channel: Excite the sample at the EGFP excitation wavelength (e.g., 488 nm) and collect the emission at the BDP TMR emission wavelength (e.g., 560-600 nm).
-
-
Correction for Spectral Bleed-through:
-
Image the donor-only sample using the same settings as above. The signal detected in the FRET channel is the donor bleed-through.
-
Image the acceptor-only sample using the same settings. The signal detected in the FRET channel upon donor excitation is the acceptor direct excitation.
-
-
FRET Efficiency Calculation:
-
Correct the raw FRET image by subtracting the donor bleed-through and acceptor direct excitation.
-
The FRET efficiency (E) can then be calculated using various established algorithms that take into account the corrected FRET intensity and the intensities of the donor and acceptor.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for a FRET experiment, from sample preparation to data analysis.
Figure 2. Workflow for a typical FRET experiment.
Conclusion
References
- 1. FPbase FRET Calculator [fpbase.org]
- 2. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 3. Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
Verifying Covalent Bonds in BDP TMR Carboxylic Acid Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled molecules, robust verification of covalent bond formation is a critical step to ensure the integrity and reliability of their experimental results. This guide provides a comprehensive comparison of methodologies for verifying the covalent bond in biomolecules conjugated with BDP TMR (BODIPY-TMR) carboxylic acid, a popular orange-fluorescent dye. We will objectively compare its performance with alternative fluorescent dyes and provide supporting experimental data and detailed protocols for key verification techniques.
BDP TMR Carboxylic Acid: An Overview
BDP TMR is a borondipyrromethene dye known for its high fluorescence quantum yield, sharp emission spectrum, and good photostability, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1][2] Its carboxylic acid functionality allows for covalent conjugation to primary amines on biomolecules, such as proteins and peptides, typically through the formation of an active N-hydroxysuccinimide (NHS) ester.[3]
Performance Comparison of Fluorescent Dyes in Bioconjugation
The choice of a fluorescent dye can significantly impact the outcome of conjugation and subsequent analysis. This section compares the key performance indicators of BDP TMR with other commonly used amine-reactive dyes like Alexa Fluor 555 and Cy3.
Table 1: Quantitative Comparison of Amine-Reactive Fluorescent Dyes
| Feature | BDP TMR | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | ~542 | ~555 | ~550 |
| Emission Max (nm) | ~574 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~70,000 | ~155,000 | ~150,000 |
| Quantum Yield | ~0.9 (in ethanol) | ~0.10 | ~0.15 |
| Photostability | High | Very High | Moderate |
| pH Sensitivity | Low | Low | Moderate |
| Conjugation Chemistry | Carboxylic Acid (activated to NHS ester) | NHS ester | NHS ester |
| Relative Brightness | Bright | Very Bright | Bright |
| Conjugation Efficiency | Generally high, dependent on activation | High | High |
| Stability of Conjugate | High | High | Moderate |
Note: Data is compiled from various sources and can vary depending on the specific conjugate and experimental conditions. BDP TMR is part of the BODIPY dye family, known for high quantum yields.[1][4][5][6] Alexa Fluor dyes are renowned for their exceptional photostability and brightness.[7][8] Cy dyes are widely used but can be more susceptible to photobleaching and environmental conditions.[7][8]
Experimental Protocols for Verifying Covalent Conjugation
The following are detailed methodologies for three key techniques used to confirm the successful covalent attachment of BDP TMR to a biomolecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique to confirm conjugation by detecting the mass shift in the biomolecule after labeling.
Protocol for Mass Spectrometric Analysis of a BDP TMR-Protein Conjugate:
-
Sample Preparation:
-
Desalt the protein conjugate using a suitable method, such as a spin column or dialysis, to remove any non-reacted dye and other interfering substances. The buffer should be volatile, like ammonium (B1175870) bicarbonate.[9]
-
Lyophilize the purified conjugate to obtain a dry powder.
-
Reconstitute the sample in a solvent compatible with mass spectrometry, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).[10]
-
-
Instrumentation and Analysis:
-
Utilize a mass spectrometer capable of analyzing large biomolecules, such as a MALDI-TOF or ESI-QTOF instrument.
-
For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., sinapinic acid) on the target plate.
-
For ESI-MS, infuse the sample directly into the ion source.
-
Acquire the mass spectrum of the unconjugated protein as a control.
-
Acquire the mass spectrum of the BDP TMR-protein conjugate.
-
-
Data Interpretation:
-
Compare the mass spectra of the unconjugated and conjugated protein.
-
A successful covalent conjugation will result in an increase in the molecular weight of the protein corresponding to the mass of the BDP TMR dye molecule(s) attached.
-
The heterogeneity in the number of dye molecules per protein can also be assessed by the distribution of peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information, confirming the formation of the covalent bond and identifying the site of conjugation.[11][12][13]
Protocol for NMR Analysis of a BDP TMR-Peptide Conjugate:
-
Sample Preparation:
-
The peptide conjugate must be of high purity. Purify the sample using reverse-phase HPLC.
-
Lyophilize the purified conjugate.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of at least 0.1-1 mM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the unconjugated peptide and the this compound separately as controls.
-
Acquire a 1D ¹H NMR spectrum of the BDP TMR-peptide conjugate.
-
For more detailed analysis, acquire 2D NMR spectra, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.
-
-
Data Interpretation:
-
Compare the NMR spectrum of the conjugate to the spectra of the starting materials.
-
The formation of an amide bond will result in the appearance of new signals and shifts in the signals of protons near the conjugation site.
-
Specifically, look for the disappearance of the carboxylic acid proton of the dye and changes in the chemical shifts of the amino protons of the peptide.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE can visually confirm conjugation by observing a change in the electrophoretic mobility and, importantly, by detecting the fluorescence of the conjugate directly in the gel.[14][15][16]
Protocol for SDS-PAGE Analysis of a Fluorescently Labeled Protein:
-
Sample Preparation:
-
Mix the protein conjugate with SDS-PAGE loading buffer. Crucially, do not boil the sample if you intend to visualize the in-gel fluorescence , as this can denature the fluorophore.[17] Heating at 70°C for 10 minutes is a common alternative.
-
Prepare a lane with the unconjugated protein as a control and a lane with a pre-stained protein ladder.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel of an appropriate percentage for the molecular weight of your protein.
-
Run the gel according to standard procedures until the dye front reaches the bottom.
-
-
Visualization:
-
In-Gel Fluorescence: Carefully remove the gel from the cassette and place it on a UV or blue-light transilluminator. The BDP TMR-protein conjugate will appear as a fluorescent band. The unconjugated protein will not be visible under these conditions.
-
Coomassie Staining: After checking for fluorescence, the same gel can be stained with Coomassie Brilliant Blue to visualize all protein bands, including the unconjugated control. A successful conjugation will show a band at a slightly higher apparent molecular weight for the conjugate compared to the unconjugated protein, although this shift may not always be discernible.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Covalent Bond Verification
The following diagram illustrates a typical workflow for the conjugation of this compound to a protein and the subsequent verification of the covalent bond.
References
- 1. preprints.org [preprints.org]
- 2. What are the 2 methods for labelling antibodies? | TRACER [tracercro.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications | MDPI [mdpi.com]
- 6. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. NMR Distinction of Single and Multiple-Mode Binding of Small-Molecule Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Fluorescent labeling of proteins and its application to SDS-PAGE and western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. joannecpratt.com [joannecpratt.com]
- 17. researchgate.net [researchgate.net]
Confirming BDP TMR Labeling: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals utilizing BDP TMR dye for biomolecule labeling, robust confirmation of successful conjugation is a critical step. This guide provides an objective comparison of mass spectrometry with alternative methods for validating BDP TMR labeling, supported by experimental protocols and data interpretation guidelines.
This document outlines the principles and methodologies for confirming the covalent attachment of Boron-Dipyrromethene Tetramethylrhodamine (BDP TMR) to proteins and peptides. We will delve into the powerful capabilities of mass spectrometry for this purpose and compare its performance with established techniques such as UV-Vis spectroscopy and gel electrophoresis.
Method Comparison: A Head-to-Head Analysis
The choice of method for confirming BDP TMR labeling depends on the specific requirements of the experiment, including the level of detail required, sample availability, and access to instrumentation. Below is a comparative summary of the most common techniques.
| Feature | Mass Spectrometry (MS) | UV-Vis Spectroscopy | Gel Electrophoresis |
| Information Provided | Direct confirmation of covalent bond formation, precise mass of the conjugate, identification of labeling site (with MS/MS), and determination of labeling efficiency. | Estimation of the degree of labeling (DOL) based on absorbance. | Qualitative assessment of labeling through fluorescent imaging; estimation of labeling efficiency by comparing stained and unstained protein bands. |
| Sensitivity | High (picomole to femtomole range). | Moderate (micromolar range). | High (nanogram range with fluorescent stains).[1][2][3] |
| Quantitative Accuracy | High, especially with isotopic labeling strategies.[4][5] | Moderate, can be affected by inaccuracies in protein and dye extinction coefficients. | Semi-quantitative, relies on densitometry which can have a limited linear range. |
| Sample Requirement | Low (micrograms to nanograms). | Moderate (micrograms). | Low to moderate (nanograms to micrograms). |
| Throughput | Can be high with automated systems. | High. | Moderate to high. |
| Cost & Complexity | High initial investment and operational complexity. | Low cost and simple to operate. | Low to moderate cost and complexity. |
| Compatibility with Downstream Analysis | The sample is consumed during analysis. | Non-destructive, the sample can be used for other applications. | Destructive, but protein can be extracted from the gel for further analysis like mass spectrometry.[1][2] |
Experimental Protocols
Mass Spectrometry for BDP TMR Labeling Confirmation
Mass spectrometry offers the most definitive evidence of successful labeling by directly measuring the mass of the labeled protein or its constituent peptides.
1. Sample Preparation:
-
Protein Labeling: React the purified protein with a BDP TMR derivative (e.g., BDP TMR NHS ester for labeling primary amines). The reaction is typically carried out in a suitable buffer (e.g., phosphate (B84403) or bicarbonate buffer, pH 7.5-8.5) for 1-2 hours at room temperature.
-
Removal of Unreacted Dye: It is crucial to remove any non-covalently bound dye. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Proteolytic Digestion (for peptide analysis): The labeled protein is denatured, reduced, alkylated, and then digested with a protease, most commonly trypsin.
2. Mass Spectrometry Analysis:
-
Intact Protein Analysis (Top-Down Approach): The purified labeled protein is directly infused or separated by liquid chromatography (LC) and introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The resulting spectrum will show a mass shift corresponding to the mass of the attached BDP TMR dye(s).
-
Peptide Analysis (Bottom-Up Approach): The digested peptide mixture is separated by LC and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will identify peptides and the presence of a mass modification corresponding to the BDP TMR dye on specific amino acid residues (e.g., lysine).
3. Data Analysis:
-
The mass spectra are analyzed to identify the mass of the intact protein or the modified peptides.
-
For peptide analysis, the MS/MS spectra are searched against a protein database to identify the specific sites of labeling.
-
Labeling efficiency can be estimated by comparing the peak intensities of labeled versus unlabeled peptides.
Alternative Method 1: UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination
UV-Vis spectroscopy provides a rapid and non-destructive method to estimate the average number of dye molecules conjugated to each protein molecule.
1. Sample Preparation:
-
Following the labeling reaction, it is essential to remove all unreacted BDP TMR dye using methods like dialysis or gel filtration to ensure accurate absorbance measurements.[6][7]
2. Absorbance Measurement:
-
Measure the absorbance of the purified BDP TMR-protein conjugate at two wavelengths:
-
280 nm (A280): The absorbance maximum for most proteins.
-
~544 nm (Amax): The absorbance maximum for BDP TMR dye.
-
-
Use a quartz cuvette for accurate UV measurements.
3. Calculation of Degree of Labeling (DOL): The DOL is calculated using the Beer-Lambert law. A correction factor is needed to account for the dye's absorbance at 280 nm.[7][8][9][10]
The formula for DOL is:
DOL = (Amax * ε_protein) / ((A280 - (Amax * CF)) * ε_dye)
Where:
-
Amax = Absorbance of the conjugate at the dye's maximum absorption wavelength.
-
A280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the BDP TMR dye at its Amax.
-
CF = Correction factor (A280 of the dye / Amax of the dye).
Alternative Method 2: Gel Electrophoresis for Visual Confirmation
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) provides a straightforward visual confirmation of labeling.
1. Sample Preparation:
-
Run both the unlabeled and BDP TMR-labeled protein samples on an SDS-PAGE gel.
2. Gel Imaging:
-
Fluorescence Imaging: Visualize the gel using a fluorescence imager with an appropriate excitation and emission filter set for BDP TMR (Excitation: ~544 nm, Emission: ~570 nm). A fluorescent band in the lane with the labeled protein confirms successful conjugation.
-
Total Protein Staining: After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain like SYPRO Ruby) to visualize all protein bands.
3. Data Analysis:
-
By comparing the fluorescent image with the total protein stain, one can qualitatively assess the labeling efficiency. If all protein bands in the labeled lane are fluorescent, it indicates a high degree of labeling.
-
Semi-quantitative analysis can be performed by measuring the intensity of the fluorescent band and the total protein-stained band using densitometry software.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for confirming BDP TMR labeling using mass spectrometry.
References
- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein Staining | Bio-Rad [bio-rad.com]
- 4. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
A Researcher's Guide to Control Experiments for BDP TMR Carboxylic Acid Labeling
For researchers, scientists, and professionals in drug development, achieving specific and reliable results in fluorescence labeling is paramount. BDP TMR carboxylic acid, a bright and photostable borondipyrromethene dye, is an excellent choice for labeling biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2][3] Its high quantum yield ensures a strong signal, making it suitable for sensitive detection.[2]
This guide provides a comprehensive overview of the essential control experiments required for robust and publishable data when using this compound for labeling. We also present a comparison with alternative dyes and detailed experimental protocols.
The Importance of Controls in Fluorescence Labeling
Key Control Experiments:
-
Unlabeled Control: This sample is not treated with any fluorescent dye but undergoes all other processing steps. It is crucial for determining the level of endogenous autofluorescence in the sample.
-
Non-specific Dye Binding Control: This control involves incubating the sample with this compound that has not been conjugated to the targeting molecule (e.g., an antibody or ligand). This helps to assess the degree of non-specific binding of the dye itself to the sample.[4]
-
Specificity Control (Competition Assay): To confirm that the fluorescent signal is due to the specific interaction of the labeled molecule with its target, a competition experiment is performed. The sample is pre-incubated with an excess of the unlabeled targeting molecule before the addition of the BDP TMR-labeled molecule. A significant reduction in fluorescence intensity indicates specific binding.
-
Isotype Control (for antibody labeling): When using a BDP TMR-labeled antibody, an isotype control is essential. This involves labeling a non-specific antibody of the same isotype and at the same concentration as the primary antibody. This control accounts for non-specific binding of the antibody to the sample.
-
Positive and Negative Controls: Whenever possible, include samples that are known to express the target of interest (positive control) and samples that are known to not express the target (negative control). This validates the entire labeling and detection procedure.
Performance Comparison: BDP TMR vs. Alternative Dyes
BDP TMR offers several advantages over other commonly used fluorescent dyes in a similar spectral range. Its high quantum yield and photostability make it a superior choice for many applications.[1][2]
| Feature | BDP TMR | Tetramethylrhodamine (TAMRA) | Cyanine3 (Cy3) |
| Excitation Max (nm) | ~542-545[1][3][4] | ~555 | ~550 |
| Emission Max (nm) | ~570-574[1][3][4] | ~580 | ~570 |
| Quantum Yield | High (~0.95)[1][4] | Moderate | Moderate |
| Brightness | Very High | Moderate | High |
| Photostability | High[2] | Moderate | Moderate |
| Advantages | High brightness and photostability, high quantum yield.[1][2] | Well-established dye. | High extinction coefficient. |
| Disadvantages | Can be hydrophobic.[1] | Lower quantum yield and photostability compared to BDP TMR. | Susceptible to photobleaching. |
Experimental Protocols
The following is a general protocol for the conjugation of this compound to a primary amine-containing molecule, such as an antibody, using EDC/NHS chemistry.
Activation of this compound
-
Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
Conjugation to Antibody
-
Prepare the antibody in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
Add the activated BDP TMR-NHS ester solution to the antibody solution. A typical starting point is a 10-fold molar excess of the dye to the antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl.
Purification of the Conjugate
-
Remove unconjugated dye by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BDP TMR (~544 nm).
Visualizations
Experimental Workflow for Antibody Labeling
Caption: Workflow for conjugating this compound to an antibody.
Logical Flow of Control Experiments
Caption: Logical relationship of control experiments for data interpretation.
Example Signaling Pathway Application
Caption: Visualizing a cell surface receptor with a BDP TMR-labeled antibody.
References
Safety Operating Guide
Navigating the Disposal of BDP TMR Carboxylic Acid: A Guide to Safe and Compliant Practices
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. BDP TMR carboxylic acid, a highly fluorescent dye from the BODIPY family, is a valuable tool in various biological applications.[1] While instrumental in research, its disposal requires careful consideration of safety and regulatory guidelines. This guide provides essential information and a step-by-step approach to the proper disposal of this compound, fostering a culture of safety and environmental responsibility.
Understanding the Compound: Key Characteristics
A thorough understanding of the substance is the first step toward safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value |
| Chemical Formula | C₂₁H₂₁BF₂N₂O₃[1][2] |
| Molecular Weight | 398.21 g/mol [1][2] |
| Appearance | Dark green-black crystals[2][3] |
| Solubility | Good in alcohols, DMSO, and DMF[2][3] |
| Storage Conditions | -20°C in the dark, desiccated[1][2][3] |
Essential Disposal Procedures: A Step-by-Step Guide
While a specific Safety Data Sheet (SDS) for this compound was not located, general safety protocols for fluorescent and BODIPY dyes provide a framework for its disposal. Crucially, researchers must consult their institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations. [4]
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Segregation: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Keep it in its original or a clearly labeled, compatible container.
-
Small Spills: In the event of a small spill, absorb the material with an inert substance (e.g., sand or vermiculite). The contaminated absorbent material should then be placed in a sealed container for disposal as chemical waste.
-
Container Management: Uncleaned containers should be treated as the product itself and disposed of accordingly.
-
Disposal Pathway: The recommended disposal method for many dyes is through an approved hazardous waste disposal facility, often involving incineration.[5] Do not dispose of this compound down the drain or in regular trash.[6]
-
Consult EHS: Your institution's EHS department is the ultimate authority on chemical disposal. They can provide specific instructions based on the concentration and form of the waste (solid vs. solution) and ensure compliance with all applicable regulations.
Experimental Protocols: General Handling
Detailed experimental protocols will vary based on the specific application. However, the following general guidelines should always be observed:
-
Weighing and Dissolving: When preparing solutions, handle the solid dye in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Given its solubility, this compound is often dissolved in organic solvents like DMSO or DMF to create a stock solution.[2][3]
-
Labeling Reactions: In labeling experiments, the carboxylic acid group is typically activated to react with primary amines on target biomolecules. Standard bioconjugation techniques are employed, and any unreacted dye and byproducts must be disposed of as chemical waste.
Visualizing the Disposal Workflow
To clarify the proper disposal pathway, the following diagram outlines the decision-making process and necessary steps.
References
Personal protective equipment for handling BDP TMR carboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of BDP TMR carboxylic acid, a fluorescent dye commonly used in biological and chemical research. Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, crystalline form, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against dust and potential splashes. |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for providing a barrier against accidental contact. Double-gloving is recommended to minimize the risk of exposure. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following procedural guidance covers the lifecycle of the chemical within a laboratory setting.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: The compound should be stored at -20°C in a dark, dry, and well-ventilated area.[1][2] It is important to keep the container tightly sealed to prevent degradation.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any relevant hazard warnings.
-
Work Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Cover the work surface with disposable bench paper to contain any potential spills.
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn as specified in the table above.
-
Weighing the Compound:
-
To minimize the generation of airborne dust, carefully weigh the desired amount of this compound on weigh paper or in a weigh boat inside a chemical fume hood.
-
Use a clean spatula for the transfer.
-
-
Dissolving the Compound:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
